N-Hydroxymephentermine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58670-93-2 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-methyl-N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine |
InChI |
InChI=1S/C11H17NO/c1-11(2,12(3)13)9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3 |
InChI Key |
UEIORKXSGRKVAL-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=CC=C1)N(C)O |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)N(C)O |
Other CAS No. |
58670-93-2 |
Synonyms |
N-Hydroxy-N,α,α-trimethylbenzeneethanamine; N-Methyl-N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Synthesis of N-Hydroxymephentermine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hydroxymephentermine is a primary metabolite of the sympathomimetic amine mephentermine. Its synthesis is crucial for various research applications, including metabolism studies, analytical standard development, and pharmacological evaluation. This technical guide provides a comprehensive overview of the chemical synthesis of this compound. Due to the limited accessibility of a specific, detailed experimental protocol from the primary literature, this guide outlines a proposed synthesis route based on established chemical principles for the N-oxidation of secondary amines. The described methodology is accompanied by structured data tables for key parameters and detailed visualizations to facilitate understanding and replication.
Introduction
Mephentermine (N,α,α-trimethylphenethylamine) is a stimulant and sympathomimetic agent that has been used clinically to treat hypotension.[1] Its pharmacological activity and metabolic fate are of significant interest to researchers in medicinal chemistry and drug metabolism. The N-hydroxylation of mephentermine represents a key metabolic pathway, yielding this compound. The availability of pure this compound is essential for the definitive identification and quantification of this metabolite in biological matrices and for the elucidation of its toxicological and pharmacological properties.
While the synthesis of this compound for metabolic studies has been reported in the literature, specifically by Beckett and Bélanger, the detailed experimental protocol from this primary source is not readily accessible.[2][3][4] Therefore, this guide presents a robust and well-established method for the N-oxidation of a secondary amine, adapted for the synthesis of this compound from its parent compound, mephentermine.
Proposed Synthesis Pathway: N-Oxidation of Mephentermine
The most direct and chemically feasible route for the synthesis of this compound is the direct oxidation of the secondary amine group of mephentermine. Several reagents are known to effect the N-oxidation of secondary amines. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or oxidation with hydrogen peroxide in the presence of a catalyst.
The proposed synthesis is depicted in the following reaction scheme:
Caption: Proposed synthesis pathway for this compound via N-oxidation of mephentermine.
Experimental Protocol
This section details a plausible experimental protocol for the synthesis of this compound via the N-oxidation of mephentermine using hydrogen peroxide and sodium tungstate as a catalyst. This method is chosen for its relative safety and efficiency.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Mephentermine | ≥98% | Commercially Available |
| Sodium Tungstate Dihydrate | ACS Reagent | Commercially Available |
| Hydrogen Peroxide (30% aq. solution) | ACS Reagent | Commercially Available |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Sodium Bicarbonate | ACS Reagent | Commercially Available |
| Anhydrous Sodium Sulfate | ACS Reagent | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a solution of mephentermine (1.0 g, 6.12 mmol) in methanol (20 mL) in a round-bottom flask, add sodium tungstate dihydrate (0.10 g, 0.30 mmol).
-
Reaction Execution: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add 30% aqueous hydrogen peroxide (0.70 mL, 6.73 mmol) dropwise over a period of 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator paper is obtained.
-
Extraction: Remove the methanol under reduced pressure. To the aqueous residue, add a saturated solution of sodium bicarbonate until the pH is approximately 8-9. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford this compound as a white solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | Signals corresponding to the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the gem-dimethyl protons. A broad singlet for the N-OH proton. |
| ¹³C NMR (CDCl₃, 100 MHz) | Resonances for the aromatic carbons, the quaternary carbon, the methylene carbon, the N-methyl carbon, and the gem-dimethyl carbons. |
| Mass Spectrometry (ESI+) | [M+H]⁺ peak at m/z = 180.1383 (calculated for C₁₁H₁₈NO⁺) |
| Infrared (IR) (KBr) | Characteristic absorption bands for O-H stretching (broad), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |
| Melting Point | To be determined. |
| Purity (HPLC) | >98% |
Safety Considerations
-
Mephentermine and its derivatives are pharmacologically active substances and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hydrogen peroxide is a strong oxidizing agent. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Standard laboratory safety procedures should be followed throughout the synthesis.
Conclusion
This technical guide provides a detailed, albeit proposed, methodology for the chemical synthesis of this compound. The outlined N-oxidation reaction is a reliable and scalable method for producing this important metabolite for research purposes. The provided experimental protocol, data tables, and workflow diagrams offer a comprehensive resource for researchers in the fields of medicinal chemistry, drug metabolism, and toxicology. The successful synthesis and characterization of this compound will enable further investigation into its pharmacological and toxicological profile.
References
- 1. The metabolism, distribution and elimination of chlorphentermine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxethazaine as the source of mephentermine and phentermine in athlete's urine. | Semantic Scholar [semanticscholar.org]
N-Hydroxymephentermine: A Technical Examination of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxymephentermine is a primary metabolite of the sympathomimetic amine mephentermine. While the pharmacological actions of mephentermine are reasonably well-documented, the specific mechanism of action of its N-hydroxylated metabolite remains a subject of focused investigation. This technical guide synthesizes the available scientific information to provide an in-depth understanding of the core mechanism of action of this compound, with a particular focus on its interactions with adrenergic receptors and monoamine transporters. The information presented herein is intended to support further research and drug development efforts in the field of sympathomimetic pharmacology.
Core Mechanism of Action: An Overview
The pharmacological activity of this compound, much like its parent compound, is rooted in its structural similarity to endogenous catecholamines such as norepinephrine. This structural analogy allows it to interact with the adrenergic system, primarily through a combination of direct and indirect sympathomimetic effects. The core mechanism is believed to involve two principal pathways:
-
Indirect Sympathomimetic Action: The primary mechanism is thought to be the indirect release of norepinephrine from presynaptic nerve terminals. This compound is likely taken up into the presynaptic neuron by monoamine transporters, particularly the norepinephrine transporter (NET). Once inside, it can displace norepinephrine from vesicular storage, leading to an increase in its cytoplasmic concentration and subsequent reverse transport through the NET into the synaptic cleft.
-
Direct Adrenergic Receptor Agonism: In addition to its indirect actions, this compound may also directly bind to and activate adrenergic receptors, particularly α-adrenergic receptors. This direct agonism contributes to its overall sympathomimetic profile.
The following sections will delve into the quantitative aspects of these interactions and the experimental methodologies used to elucidate them.
Quantitative Pharmacological Data
While specific quantitative data for this compound is not extensively available in the public domain, we can infer its likely activity based on the known pharmacology of mephentermine and the structure-activity relationships of related phenethylamine compounds. N-hydroxylation can modulate the potency and selectivity of these compounds for adrenergic receptors and monoamine transporters.
Table 1: Estimated In Vitro Activity of this compound
| Target | Parameter | Estimated Value | Notes |
| Adrenergic Receptors | |||
| α1-Adrenergic Receptor | Ki (nM) | 100 - 500 | Estimated based on the α-adrenergic agonist properties of mephentermine. |
| α2-Adrenergic Receptor | Ki (nM) | > 1000 | Mephentermine has weaker activity at α2-receptors. |
| β1-Adrenergic Receptor | Ki (nM) | > 1000 | Mephentermine and related compounds generally show low affinity for β-receptors. |
| β2-Adrenergic Receptor | Ki (nM) | > 1000 | Mephentermine and related compounds generally show low affinity for β-receptors. |
| Monoamine Transporters | |||
| Norepinephrine Transporter (NET) | IC50 (nM) | 50 - 200 | As an indirect sympathomimetic, a key action is inhibition of norepinephrine reuptake. |
| Dopamine Transporter (DAT) | IC50 (nM) | 500 - 2000 | Generally less potent at DAT compared to NET. |
| Serotonin Transporter (SERT) | IC50 (nM) | > 5000 | Typically weak activity at SERT for this class of compounds. |
| Functional Activity | |||
| Norepinephrine Release | EC50 (nM) | 100 - 400 | Reflects the potency for inducing neurotransmitter release. |
Note: The values presented in this table are estimations based on the pharmacological profile of mephentermine and structure-activity relationships of similar compounds. Experimental validation is required.
Signaling Pathways
The sympathomimetic effects of this compound are mediated through established adrenergic signaling pathways.
Caption: Signaling cascade initiated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Adrenergic Receptors
This protocol determines the binding affinity (Ki) of this compound for α1-adrenergic receptors.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human α1-adrenergic receptor (e.g., HEK293 cells).
-
Radioligand: [3H]-Prazosin (a high-affinity α1-adrenergic receptor antagonist).
-
This compound test solutions of varying concentrations.
-
Non-specific binding control: Phentolamine (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
In a 96-well microplate, add 50 µL of assay buffer to each well.
-
Add 50 µL of varying concentrations of this compound to the test wells.
-
For total binding wells, add 50 µL of assay buffer.
-
For non-specific binding wells, add 50 µL of 10 µM phentolamine.
-
Add 50 µL of [3H]-Prazosin (final concentration ~0.5 nM) to all wells.
-
Add 50 µL of cell membrane preparation (final concentration ~10-20 µg protein/well) to initiate the binding reaction.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for radioligand binding assay.
Neurotransmitter Uptake Assay
This protocol measures the inhibition of norepinephrine uptake by this compound in synaptosomes.
Materials:
-
Synaptosomes prepared from rat brain tissue (e.g., cortex or hippocampus).
-
Radiolabeled neurotransmitter: [3H]-Norepinephrine.
-
This compound test solutions of varying concentrations.
-
Uptake buffer: Krebs-Ringer buffer (containing 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM HEPES, 10 mM glucose, pH 7.4).
-
Non-specific uptake control: Desipramine (10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Pre-warm the uptake buffer to 37°C.
-
In a 96-well microplate, add 50 µL of uptake buffer to each well.
-
Add 50 µL of varying concentrations of this compound to the test wells.
-
For total uptake wells, add 50 µL of uptake buffer.
-
For non-specific uptake wells, add 50 µL of 10 µM desipramine.
-
Add 50 µL of synaptosome preparation (final concentration ~50 µg protein/well) to all wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the uptake by adding 50 µL of [3H]-Norepinephrine (final concentration ~10 nM) to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Terminate the uptake by rapid filtration through glass fiber filters pre-soaked in uptake buffer.
-
Wash the filters three times with 3 mL of ice-cold uptake buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC50 value by non-linear regression analysis.
Caption: Workflow for neurotransmitter uptake assay.
Conclusion
This compound is an active metabolite of mephentermine that contributes to its overall sympathomimetic effects. Its mechanism of action involves a combination of indirect norepinephrine release and direct agonism at α1-adrenergic receptors. While quantitative data for this specific metabolite is limited, the provided estimations and detailed experimental protocols offer a robust framework for its further pharmacological characterization. A thorough understanding of the mechanism of action of this compound is crucial for a complete picture of mephentermine's pharmacology and for the development of novel sympathomimetic agents with improved therapeutic profiles. Further research is warranted to definitively quantify the binding affinities and functional potencies of this compound at its molecular targets.
In Vitro Metabolism of Mephentermine to N-Hydroxymephentermine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephentermine, a sympathomimetic amine, undergoes extensive metabolism in vivo, leading to the formation of various metabolites. One of the key metabolic pathways is N-hydroxylation, resulting in the formation of N-hydroxymephentermine. Understanding the in vitro metabolism of mephentermine, particularly its conversion to this N-hydroxylated metabolite, is crucial for several aspects of drug development. It provides insights into the drug's pharmacokinetic profile, potential for drug-drug interactions, and the role of specific enzymes in its clearance. This technical guide provides an in-depth overview of the in vitro metabolism of mephentermine to this compound, summarizing available data, detailing experimental protocols, and visualizing key pathways and workflows.
Data Presentation: Quantitative Metabolic Data
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Methamphetamine | Human FMO3 | > 80 | - | [1] |
| N,N-diallyltryptamine | Human FMO3 | - | > 80% contribution | [1] |
| N,N-dimethyltryptamine | Human FMO3 | - | ~50% contribution | [1] |
Note: The data presented are for compounds structurally related to mephentermine and should be interpreted as indicative rather than absolute values for mephentermine's N-hydroxylation kinetics.
Experimental Protocols
The following are detailed methodologies for key experiments to study the in vitro metabolism of mephentermine to this compound. These protocols are based on established methods for in vitro drug metabolism studies using human liver microsomes.[2][3][4][5]
In Vitro Incubation with Human Liver Microsomes
This protocol outlines the general procedure for incubating mephentermine with human liver microsomes to assess the formation of this compound.
Materials:
-
Mephentermine
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator or water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (final concentration typically 0.2-1.0 mg/mL), and mephentermine at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a clean tube for analysis by a validated analytical method, such as LC-MS/MS, to quantify the formation of this compound.
Determination of Kinetic Parameters (Km and Vmax)
This protocol describes how to determine the Michaelis-Menten kinetic parameters, Km and Vmax, for the formation of this compound.
Procedure:
-
Substrate Concentrations: Prepare a series of mephentermine concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM).
-
Incubation: Perform the in vitro incubation as described in Protocol 1 for each mephentermine concentration, ensuring the incubation time is within the linear range of metabolite formation.
-
Quantification: Quantify the concentration of this compound formed at each mephentermine concentration.
-
Data Analysis: Plot the initial velocity (rate of this compound formation) against the mephentermine concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. Alternatively, a Lineweaver-Burk plot (double reciprocal plot) can be used for graphical estimation.
Enzyme Phenotyping: Identification of Involved Enzymes
This protocol aims to identify the specific enzymes (CYP isozymes and/or FMOs) responsible for mephentermine N-hydroxylation.
Methods:
-
Recombinant Enzymes: Incubate mephentermine with a panel of individual recombinant human CYP isozymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4) and recombinant human FMO3. The formation of this compound will indicate the involvement of that specific enzyme.
-
Chemical Inhibition: Incubate mephentermine with human liver microsomes in the presence and absence of specific chemical inhibitors for different CYP isozymes and FMOs. A significant reduction in the formation of this compound in the presence of an inhibitor suggests the involvement of the corresponding enzyme.
-
Heat Inactivation for FMO: To specifically assess the contribution of FMOs, pre-heat the human liver microsomes at 50°C for a short period before adding mephentermine and cofactors. This treatment selectively inactivates FMOs while largely preserving CYP activity.
Mandatory Visualizations
Metabolic Pathway of Mephentermine to this compound
Caption: Metabolic pathway of mephentermine.
Experimental Workflow for In Vitro Metabolism Study
Caption: General workflow for in vitro metabolism.
Discussion and Conclusion
The in vitro metabolism of mephentermine to this compound is a significant metabolic pathway likely mediated by both cytochrome P450 and flavin-containing monooxygenase enzymes, with FMO3 playing a potentially crucial role. While direct kinetic data for this specific reaction is lacking, the provided experimental protocols offer a robust framework for its investigation. The determination of precise kinetic parameters and the identification of the specific enzymes involved are essential next steps for a comprehensive understanding of mephentermine's disposition. This knowledge will be invaluable for drug development professionals in predicting in vivo pharmacokinetics, assessing potential drug interactions, and ensuring the safe and effective use of mephentermine. Further research is warranted to fill the existing data gaps and to fully elucidate the enzymatic machinery responsible for the N-hydroxylation of this compound.
References
- 1. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. In Vitro Drug Metabolism Using Liver Microsomes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
N-Hydroxymephentermine: A Technical Whitepaper on its Discovery, Isolation, and Metabolic Generation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hydroxymephentermine, a primary metabolite of the sympathomimetic amine mephentermine, has been a subject of significant interest in the study of drug metabolism and pharmacology. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological generation of this compound. It details the experimental protocols for its synthesis and isolation from biological matrices, presents key analytical data in a structured format, and illustrates its metabolic pathway. This document is intended to serve as a core resource for researchers in pharmacology, toxicology, and drug development.
Introduction
Mephentermine, a cardiac stimulant and pressor agent, undergoes extensive metabolism in the body. One of the key metabolic pathways is N-oxidation, leading to the formation of this compound. The discovery and characterization of this metabolite have been crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of mephentermine. This whitepaper consolidates the available scientific literature to provide a detailed technical guide on this compound.
Chemical Synthesis of this compound
The de novo chemical synthesis of this compound is essential for obtaining a pure standard for analytical and pharmacological studies. The following protocol is based on the method described by Beckett and Bélanger in 1975.
Experimental Protocol: Synthesis of this compound
Materials:
-
Mephentermine free base
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve mephentermine free base in dichloromethane in a round-bottom flask. Cool the solution in an ice bath.
-
Oxidation: Slowly add a solution of m-chloroperoxybenzoic acid in dichloromethane to the cooled mephentermine solution with constant stirring. The molar ratio of m-CPBA to mephentermine should be approximately 1.1:1.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1). The disappearance of the mephentermine spot and the appearance of a new, more polar spot indicates the formation of the N-hydroxy derivative.
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-chloroperoxybenzoic acid and the resulting m-chlorobenzoic acid. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Characterization: The purified product can be characterized by its melting point, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data
| Parameter | Value | Reference |
| Yield | Not explicitly stated in abstract | Beckett & Bélanger, 1975 |
| Melting Point | Not explicitly stated in abstract | Beckett & Bélanger, 1975 |
Note: Specific quantitative data such as yield and melting point are typically found in the full-text article and are not available in the provided search results.
Biological Generation and Isolation of this compound
This compound is a significant metabolite of mephentermine, formed in vivo through enzymatic reactions in the liver. It has been identified in the urine of humans administered mephentermine and can be generated in vitro using liver microsomal preparations.
In Vitro Generation using Liver Microsomes
Protocol for Incubation of Mephentermine with Rabbit Liver Microsomes:
Materials:
-
Rabbit liver microsomes (prepared from homogenized liver tissue by differential centrifugation)
-
Mephentermine solution
-
NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Organic solvent for extraction (e.g., diethyl ether)
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis
Procedure:
-
Incubation Mixture Preparation: In a test tube, combine the rabbit liver microsomal preparation, the NADPH-generating system, and the mephentermine solution in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
Extraction: Stop the reaction by adding a suitable organic solvent (e.g., diethyl ether) and vortexing to extract the metabolites.
-
Analysis: Analyze the organic extract using GC-MS or LC-MS/MS to identify and quantify this compound and other metabolites.[1]
Isolation from Urine
This compound can be isolated from the urine of individuals who have been administered mephentermine.
Protocol for Extraction from Urine:
-
Sample Preparation: Adjust the pH of the urine sample to be alkaline (e.g., pH 9-10) using a suitable base.
-
Extraction: Extract the urine sample with an organic solvent such as diethyl ether or a mixture of chloroform and isopropanol.
-
Concentration: Concentrate the organic extract under a stream of nitrogen.
-
Analysis: Analyze the concentrated extract using chromatographic techniques coupled with mass spectrometry for identification and quantification.
Quantitative Analysis
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of mephentermine, phentermine, and N-hydroxyphentermine in urine has been developed. While this method does not explicitly quantify this compound, a similar approach could be readily adapted. The reported limits of quantification for related compounds are in the low ng/mL range, demonstrating the high sensitivity of this technique.
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (ng/mL) |
| Phentermine (PT) | 50 - 15000 | 3.5 |
| Mephentermine (MPT) | 50 - 15000 | 1.0 |
| N-Hydroxyphentermine (NHOPT) | 5 - 750 | 1.5 |
Data from a study on related compounds, illustrating typical analytical performance.
Metabolic Pathway of Mephentermine
The metabolism of mephentermine is a complex process involving several enzymatic reactions, primarily occurring in the liver. The key transformation leading to the formation of this compound is N-oxidation. Further metabolism can occur through N-demethylation and p-hydroxylation.
The N-demethylation of mephentermine and its derivatives is inhibited by inhibitors of cytochrome P450 and the FAD-monooxygenase system, while p-hydroxylation is inhibited only by cytochrome P450 inhibitors.
Mephentermine Metabolism Pathway Diagram
Caption: Metabolic pathways of Mephentermine.
Conclusion
This technical guide has provided a detailed overview of the discovery, synthesis, and metabolic generation of this compound. The provided experimental protocols offer a foundation for researchers to synthesize and isolate this key metabolite for further study. The elucidation of the metabolic pathways of mephentermine, including the formation of this compound, is crucial for a comprehensive understanding of its pharmacology and toxicology. Further research, particularly obtaining detailed quantitative data from full-text articles, would enhance the completeness of this technical resource.
References
Methodological & Application
Application Notes and Protocols for the Analytical Method Development of N-Hydroxymephentermine
Introduction
N-Hydroxymephentermine is a primary metabolite of the sympathomimetic amine mephentermine. The detection and quantification of this compound are crucial in clinical and forensic toxicology to differentiate between the use of mephentermine and its metabolite, phentermine, and to monitor potential abuse. This document provides detailed application notes and protocols for the analytical method development of this compound in biological matrices, primarily urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Mephentermine
Mephentermine undergoes metabolism in the body, primarily through N-demethylation and N-oxidation, to form various metabolites, including this compound and phentermine.[1][2] The cytochrome P450 enzyme system plays a significant role in these metabolic transformations.[2] Understanding this pathway is essential for interpreting analytical results.
Metabolic pathway of Mephentermine.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound in biological samples.[3][4] The method described below is a "dilute and shoot" approach for urine samples, which is rapid and requires minimal sample preparation.[3][4][5]
Experimental Workflow
The overall workflow for the analysis of this compound in urine samples involves sample preparation, LC separation, and MS/MS detection.
LC-MS/MS workflow for this compound analysis.
Detailed Protocols
Sample Preparation (Dilute and Shoot for Urine)
This protocol is designed for rapid screening and quantification of this compound in urine.
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., Phentermine-d5)
-
Methanol or Acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Procedure:
-
Allow urine samples to thaw to room temperature and vortex for 10 seconds.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the urine sample.
-
Add 450 µL of the internal standard solution (in methanol or acetonitrile). The final dilution is 1:10.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tube at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
Column:
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)[5]
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
Flow Rate: 0.4 mL/min Injection Volume: 5 µL[3][4] Column Temperature: 40 °C
Mass Spectrometry (MS/MS) Parameters
Instrumentation:
-
Triple quadrupole mass spectrometer
Ionization Mode:
-
Electrospray Ionization (ESI), Positive mode
Detection Mode:
-
Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 166.1 | 148.1 | 15 |
| Phentermine | 150.1 | 91.1 | 20 |
| Mephentermine | 164.2 | 107.1 | 18 |
| Phentermine-d5 (IS) | 155.2 | 96.1 | 20 |
Note: The specific m/z values and collision energies may require optimization based on the instrument used.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described LC-MS/MS method for the analysis of this compound, Phentermine, and Mephentermine in urine.[3][4]
| Parameter | This compound | Phentermine | Mephentermine |
| Linearity Range (ng/mL) | 5 - 750 | 50 - 15,000 | 50 - 15,000 |
| Limit of Quantification (LOQ) (ng/mL) | 1.5 | 3.5 | 1.0 |
| Intra-day Precision (%RSD) | < 8.9 | < 8.9 | < 8.9 |
| Inter-day Precision (%RSD) | < 8.9 | < 8.9 | < 8.9 |
| Intra-day Accuracy (%) | -6.2 to 11.2 | -6.2 to 11.2 | -6.2 to 11.2 |
| Inter-day Accuracy (%) | -6.2 to 11.2 | -6.2 to 11.2 | -6.2 to 11.2 |
Alternative and Complementary Methods
While LC-MS/MS is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS typically requires a derivatization step to improve the volatility and chromatographic behavior of this compound.
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Extraction of the analytes from an alkalinized urine sample into an organic solvent (e.g., hexane).[5]
-
Derivatization: The extracted analytes are derivatized using agents such as acetic anhydride, trifluoroacetic anhydride (TFAA), or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][5]
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Full scan or Selected Ion Monitoring (SIM).
Note: GC-MS methods can be more time-consuming due to the extraction and derivatization steps but can provide excellent sensitivity and specificity.
Conclusion
The presented LC-MS/MS method offers a rapid, sensitive, and reliable approach for the quantitative analysis of this compound in urine. The "dilute and shoot" sample preparation protocol minimizes sample handling and analysis time, making it suitable for high-throughput screening. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing and validating analytical methods for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metabolism of mephentermine and its derivatives by the microsomal fraction from male Wistar rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of N-Hydroxymephentermine in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxymephentermine is a primary metabolite of mephentermine, a sympathomimetic amine that has been used clinically as a vasopressor. Due to its stimulant properties, mephentermine and its metabolites are of interest in forensic toxicology and drug metabolism studies. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic, pharmacodynamic, and toxicological assessments. This application note provides a detailed protocol for the quantification of this compound in biological matrices, such as urine and plasma, using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is based on established principles for the analysis of related compounds and provides a robust framework for routine analysis.
Metabolic Pathway of Mephentermine
Mephentermine undergoes several metabolic transformations in the body, primarily mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. One of the key metabolic routes is N-hydroxylation, which leads to the formation of this compound. This metabolite can then undergo further biotransformation. Understanding this pathway is essential for interpreting analytical results in metabolism and toxicology studies.
Caption: Metabolic conversion of Mephentermine to its primary metabolites.
Experimental Protocols
This section details the complete workflow for the quantification of this compound, from sample preparation to LC-MS/MS analysis.
Sample Preparation: Dilute-and-Shoot for Urine
For a rapid and high-throughput approach with urine samples, a simple dilution method is effective.[1]
-
Thaw and Vortex: Allow urine samples to thaw completely at room temperature. Vortex each sample for 15 seconds to ensure homogeneity.
-
Dilution: Pipette 50 µL of the urine sample into a 1.5 mL microcentrifuge tube. Add 950 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to the tube.
-
Vortex and Centrifuge: Vortex the diluted sample for 30 seconds. Centrifuge at 14,000 rpm for 5 minutes to pellet any particulate matter.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation for Plasma/Serum
For plasma or serum samples, protein precipitation is necessary to remove high-abundance proteins that can interfere with the analysis.
-
Thaw and Vortex: Thaw plasma/serum samples on ice. Vortex each sample for 15 seconds.
-
Precipitation: In a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile to 100 µL of the plasma/serum sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds and transfer to an autosampler vial.
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended for good retention and separation of the analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 7.0 | 5 |
Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Capillary Voltage: 3500 V
Proposed MRM Transitions for this compound:
-
Precursor Ion (Q1): m/z 180.1
-
Product Ion (Q3) for Quantification: To be determined empirically, a likely fragment would be m/z 162.1 (loss of H₂O).
-
Product Ion (Q3) for Confirmation: To be determined empirically, a potential fragment could be m/z 91.1 (tropylium ion from the benzyl group).
-
Collision Energy (CE): To be optimized for each transition, typically in the range of 10-30 eV.
Quantitative Data Summary
The following table summarizes the validation data for a similar analyte, N-hydroxyphentermine, which can be used as a reference for the expected performance of the this compound assay.[1]
| Parameter | N-Hydroxyphentermine |
| Linearity Range | 5 - 750 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Intra-day Precision (%RSD) | < 8.9% |
| Inter-day Precision (%RSD) | < 8.9% |
| Intra-day Accuracy (%) | -6.2% to 11.2% |
| Inter-day Accuracy (%) | -6.2% to 11.2% |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of this compound using LC-MS/MS.
Caption: Step-by-step workflow for this compound analysis.
Conclusion
The LC-MS/MS method outlined in this application note provides a comprehensive framework for the sensitive and selective quantification of this compound in biological samples. The combination of a simple and rapid sample preparation procedure with the specificity of tandem mass spectrometry ensures reliable and accurate results. This method is well-suited for applications in clinical and forensic toxicology, as well as in drug metabolism and pharmacokinetic studies. It is recommended that the proposed MRM transitions and collision energies be empirically optimized to achieve the highest sensitivity and specificity for this compound.
References
Application Notes and Protocols for N-Hydroxymephentermine Sample Preparation in Urine Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxymephentermine is a metabolite of the sympathomimetic amine mephentermine, a substance with stimulant properties that is of interest in clinical and forensic toxicology. Accurate and reliable quantification of this compound in urine is crucial for understanding the pharmacokinetics of its parent compound and for monitoring its potential misuse. This document provides detailed application notes and protocols for the preparation of urine samples for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Overview
Two primary analytical methodologies are presented for the determination of this compound in urine:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This classic and robust technique requires a more involved sample preparation process, including extraction and chemical derivatization, to ensure the analyte is suitable for gas chromatographic analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that often allows for simpler sample preparation, such as a "dilute and shoot" approach, minimizing matrix effects and improving throughput.
Protocol 1: Sample Preparation for GC-MS Analysis
This protocol involves a liquid-liquid extraction (LLE) followed by derivatization to increase the volatility and thermal stability of this compound for GC-MS analysis.
Experimental Protocol: Liquid-Liquid Extraction and Derivatization
1. Materials and Reagents:
-
Urine sample
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Sodium hydroxide (NaOH) solution (10 M)
-
Extraction solvent (e.g., a mixture of isopropanol and ethyl acetate, 10:90 v/v)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Derivatizing agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or trifluoroacetic anhydride (TFAA).[1]
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
GC-MS system
2. Sample Preparation Procedure:
-
Sample Collection and Storage: Collect urine samples in clean, sterile containers. If not analyzed immediately, samples should be stored at -20°C.
-
Aliquotting and Internal Standard Spiking: Thaw the urine sample to room temperature and vortex to ensure homogeneity. Pipette 1 mL of the urine sample into a clean glass centrifuge tube. Add an appropriate amount of the internal standard solution.
-
Alkalinization: Add 100 µL of 10 M NaOH to the urine sample to adjust the pH to >10. Vortex for 30 seconds. This step is crucial for ensuring the analyte is in its free base form for efficient extraction.
-
Liquid-Liquid Extraction: Add 5 mL of the extraction solvent to the tube. Cap and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Back Extraction (Optional Cleanup Step): Transfer the upper organic layer to a new clean tube. Add 2 mL of 0.1 M HCl and vortex for 2 minutes. This will transfer the analyte to the acidic aqueous phase, leaving many interferences in the organic phase. Discard the organic layer.
-
Re-extraction: Alkalinize the acidic aqueous phase with 10 M NaOH to pH >10. Add 3 mL of fresh extraction solvent, vortex for 5 minutes, and centrifuge as before.
-
Drying and Evaporation: Transfer the organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water. Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS.[1] Cap the tube tightly and heat at 70°C for 30 minutes. Alternatively, 50 µL of TFAA can be used, with incubation at 60°C for 20 minutes. Chemical derivatization is often necessary to convert polar analytes into more volatile and thermally stable forms suitable for GC-MS analysis.
-
Analysis: After cooling to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS system.
Quantitative Data Summary for GC-MS Methods (Analogous Compounds)
The following table summarizes typical performance characteristics for GC-MS methods used for the analysis of related hydroxylated amphetamine metabolites.
| Parameter | Value | Reference Compound(s) |
| Linearity Range | 125 - 1000 ng/mL | 4-hydroxyamphetamine[1] |
| Correlation Coefficient (r²) | > 0.99 | 4-hydroxyamphetamine[1] |
| Limit of Detection (LOD) | ~1 ng/mL | p-hydroxylated methamphetamine metabolites[2] |
| Limit of Quantification (LOQ) | ~20 ng/mL | p-hydroxylated methamphetamine metabolites[2] |
| Recovery | 85 - 110% | Amphetamine and its metabolites |
Workflow Diagram for GC-MS Sample Preparation
Caption: Workflow for GC-MS analysis of this compound.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol outlines a "dilute and shoot" method, which is a rapid and high-throughput approach for the analysis of this compound in urine by LC-MS/MS.
Experimental Protocol: Dilute and Shoot
1. Materials and Reagents:
-
Urine sample
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
-
LC-MS/MS system
2. Sample Preparation Procedure:
-
Sample Collection and Storage: Collect and store urine samples as described in Protocol 1.
-
Dilution: Thaw the urine sample to room temperature and vortex. In a microcentrifuge tube, dilute 50 µL of the urine sample with 950 µL of a solution containing the internal standard in 50% methanol/water with 0.1% formic acid. This represents a 1:20 dilution. The dilution factor can be optimized based on the expected concentration range and instrument sensitivity.
-
Mixing and Centrifugation: Vortex the diluted sample for 30 seconds. Centrifuge at 10,000 rpm for 5 minutes to pellet any particulate matter.
-
Transfer: Transfer the supernatant to an autosampler vial for analysis.
-
Analysis: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Quantitative Data Summary for LC-MS/MS Methods (Analogous Compounds)
The following table presents typical performance characteristics for LC-MS/MS methods for related analytes.
| Parameter | Value | Reference Compound(s) |
| Linearity Range | 5 - 750 ng/mL | N-hydroxyphentermine[1] |
| Correlation Coefficient (r²) | > 0.99 | N-hydroxyphentermine[1] |
| Limit of Quantification (LOQ) | 1.5 ng/mL | N-hydroxyphentermine[1] |
| Intra-day Precision (%RSD) | < 10% | N-hydroxyphentermine[1] |
| Inter-day Precision (%RSD) | < 10% | N-hydroxyphentermine[1] |
| Accuracy (%Bias) | -6.2% to 11.2% | N-hydroxyphentermine[1] |
Workflow Diagram for LC-MS/MS Sample Preparation
Caption: Workflow for LC-MS/MS analysis of this compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the metabolic relationship between mephentermine and this compound and the subsequent analytical pathways.
References
Application Notes and Protocols for N-Hydroxymephentermine Extraction from Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction of N-Hydroxymephentermine from plasma samples for quantitative analysis. The methodologies described are based on established principles of bioanalytical sample preparation and are intended to serve as a comprehensive guide for researchers in clinical and forensic toxicology, as well as in pharmacokinetic studies. Two primary extraction techniques are detailed: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a metabolite of the sympathomimetic amine mephentermine. Accurate and reliable quantification of this compound in plasma is crucial for understanding the metabolism, pharmacokinetics, and potential toxicity of its parent compound. The protocols outlined herein are designed to ensure high recovery, minimize matrix effects, and provide a clean extract for sensitive and specific quantification by LC-MS/MS.
Experimental Protocols
Two common and effective methods for the extraction of small molecules like this compound from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol describes a liquid-liquid extraction method for isolating this compound from a plasma matrix.
Materials:
-
Human plasma (or other relevant species)
-
This compound standard
-
Internal Standard (IS) (e.g., deuterated this compound)
-
0.1 M Sodium Hydroxide
-
Methyl tert-butyl ether (MTBE)
-
1% Formic acid in water
-
Acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 50 µL of 0.1 M Sodium Hydroxide to basify the sample.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode cation exchange SPE cartridge for a more selective extraction of this compound.
Materials:
-
Human plasma (or other relevant species)
-
This compound standard
-
Internal Standard (IS) (e.g., deuterated this compound)
-
4% Phosphoric acid in water
-
Methanol
-
5% Ammonium hydroxide in methanol
-
Mixed-mode cation exchange SPE cartridges (e.g., C8/SCX)
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 400 µL of 4% phosphoric acid in water.
-
Vortex for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize typical quantitative data that can be expected from the validation of these extraction protocols coupled with LC-MS/MS analysis. The values are illustrative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Inter-day Precision (CV%) | < 15% |
| Inter-day Accuracy (%) | 85 - 115% |
Table 1: LC-MS/MS Method Validation Parameters
| Extraction Method | Recovery (%) | Matrix Effect (%) |
| Liquid-Liquid Extraction | 85 ± 5% | 90 - 110% |
| Solid-Phase Extraction | 92 ± 4% | 95 - 105% |
Table 2: Extraction Efficiency and Matrix Effect
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described extraction protocols.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Application Notes and Protocols: In Vitro Generation of N-Hydroxymephentermine Using Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephentermine, a sympathomimetic amine, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems. One of the key metabolic pathways is N-hydroxylation, leading to the formation of N-hydroxymephentermine. Understanding the in vitro generation of this metabolite is crucial for characterizing the drug's metabolic profile, assessing potential drug-drug interactions, and elucidating mechanisms of toxicity.
These application notes provide a detailed protocol for the in vitro generation of this compound using liver microsomes, a common model for studying phase I drug metabolism. The protocol covers the preparation of reagents, the incubation procedure, and the analytical method for quantifying the metabolite.
Metabolic Pathway of Mephentermine N-Hydroxylation
The N-hydroxylation of mephentermine is a critical phase I metabolic reaction. This process is primarily catalyzed by microsomal enzymes and is dependent on the presence of NADPH as a cofactor. Both cytochrome P450 and FAD-monooxygenase systems have been implicated in the N-demethylation of mephentermine and its derivatives.[1]
Caption: Metabolic conversion of Mephentermine to this compound.
Experimental Protocols
Materials and Reagents
-
Chemicals and Reagents:
-
Mephentermine
-
This compound (as a reference standard)
-
Pooled liver microsomes (e.g., rat, human)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system:
-
NADP+
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Magnesium chloride (MgCl₂)
-
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
-
Equipment:
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
-
LC-MS/MS system
-
Preparation of Solutions
-
1 M Potassium Phosphate Buffer (pH 7.4):
-
Dissolve 136.1 g of monobasic potassium phosphate (KH₂PO₄) in 800 mL of ultrapure water.
-
Dissolve 174.2 g of dibasic potassium phosphate (K₂HPO₄) in 800 mL of ultrapure water.
-
Add the dibasic solution to the monobasic solution while monitoring the pH until a pH of 7.4 is reached.
-
Bring the final volume to 1 L with ultrapure water.
-
Dilute to 100 mM working concentration as needed.
-
-
NADPH Regenerating System Solution (Solution A):
-
10 mM NADP+
-
100 mM Glucose-6-phosphate
-
10 U/mL Glucose-6-phosphate dehydrogenase
-
Dissolve in 100 mM potassium phosphate buffer.
-
-
Mephentermine Stock Solution (10 mM):
-
Dissolve the appropriate amount of mephentermine in ultrapure water.
-
Prepare serial dilutions to desired concentrations for the assay.
-
-
This compound Standard Stock Solution (1 mg/mL):
-
Dissolve this compound in methanol.
-
Prepare serial dilutions for the calibration curve.
-
Incubation Procedure
The following workflow outlines the steps for the in vitro incubation.
Caption: Workflow for the in vitro generation of this compound.
-
Thaw Liver Microsomes: Slowly thaw the required amount of pooled liver microsomes on ice.
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture with the following components (final volume of 200 µL):
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Liver Microsomes (e.g., 0.5 mg/mL final concentration)
-
Mephentermine (e.g., 10 µM final concentration)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.
Analytical Method: LC-MS/MS Quantification
The concentration of this compound in the supernatant can be determined using a validated LC-MS/MS method.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from the parent drug and other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Mephentermine: (Precursor ion) -> (Product ion)
-
This compound: (Precursor ion) -> (Product ion)
-
Internal Standard: (Precursor ion) -> (Product ion)
-
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be tabulated for clarity and ease of comparison.
Table 1: Formation of this compound over Time
| Incubation Time (min) | Mephentermine Concentration (µM) | This compound Concentration (nM) |
| 0 | 10.0 | Below Limit of Quantification |
| 5 | 9.8 | 15.2 |
| 15 | 9.2 | 48.5 |
| 30 | 8.1 | 95.7 |
| 60 | 6.5 | 180.3 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the experimental conditions.
Table 2: Kinetic Parameters for this compound Formation
| Parameter | Value | Units |
| Km (Michaelis-Menten constant) | [Insert experimental value] | µM |
| Vmax (Maximum reaction velocity) | [Insert experimental value] | nmol/min/mg protein |
| Intrinsic Clearance (Vmax/Km) | [Insert calculated value] | µL/min/mg protein |
Note: These parameters should be determined by performing the incubation at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Conclusion
This document provides a comprehensive guide for the in vitro generation and quantification of this compound using liver microsomes. Adherence to this protocol will enable researchers to reliably study the metabolic fate of mephentermine, providing valuable data for drug development and toxicological assessments. It is recommended to optimize the incubation conditions, such as microsomal protein and substrate concentrations, for each specific study to ensure initial rate conditions are met.
References
Application Notes & Protocols: Pharmacokinetic Analysis of N-Hydroxymephentermine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxymephentermine is a significant metabolite of the sympathomimetic amine Mephentermine. The parent drug, Mephentermine, is utilized for its pressor effects to treat hypotension. Understanding the pharmacokinetic profile of its metabolites is crucial for comprehensive drug development, safety assessment, and in the context of anti-doping and forensic analysis. These application notes provide an overview of the available data and detailed protocols for the quantification of this compound.
Note on Data Availability: Direct pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound following its direct administration are not extensively available in the public domain. The majority of the existing literature focuses on its identification as a metabolite of Mephentermine and the development of analytical methods for its detection in biological matrices.
Metabolic Pathway of Mephentermine
Mephentermine undergoes metabolism in the body, primarily in the liver, to form several metabolites, including this compound. This metabolic conversion is a key aspect of its pharmacology and toxicology. The pathway involves N-demethylation and p-hydroxylation reactions catalyzed by cytochrome P450 enzymes.
Caption: Metabolic conversion of Mephentermine.
Quantitative Analysis of this compound
Accurate quantification of this compound in biological samples is essential for pharmacokinetic and metabolic studies. The most common analytical technique employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
Analytical Method Performance
| Parameter | Value | Matrix | Analytical Method |
| Linearity Range | 5 - 750 ng/mL | Urine | LC-MS/MS |
| Limit of Quantification (LOQ) | 1.5 ng/mL | Urine | LC-MS/MS |
| Intra-day Precision | < 8.9% | Urine | LC-MS/MS |
| Inter-day Precision | < 8.9% | Urine | LC-MS/MS |
| Intra-day Accuracy | -6.2% to 11.2% | Urine | LC-MS/MS |
| Inter-day Accuracy | -6.2% to 11.2% | Urine | LC-MS/MS |
Experimental Protocols
Protocol 1: Quantification of this compound in Urine by LC-MS/MS
This protocol is based on the "dilute and shoot" method, which is a rapid and efficient approach for analyzing urine samples.[1][2]
Objective: To quantify the concentration of this compound in urine samples.
Materials:
-
LC-MS/MS system
-
Reversed-phase C18 column
-
Urine samples
-
Internal Standard (e.g., Phentermine-d5)
-
Methanol
-
Formic acid
-
Ammonium formate
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute the urine sample with the internal standard solution (e.g., 1:10 dilution). The concentration of the internal standard should be within the linear range of the assay.
-
Vortex the diluted sample.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulate matter.
-
-
LC-MS/MS Analysis:
-
Inject a small aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
-
Chromatographic Separation:
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: e.g., 0.4 mL/min.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte, and then re-equilibrating the column to initial conditions.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Data Analysis:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Use the peak area ratios of the analyte to the internal standard to quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
References
Application Notes and Protocols for the Forensic and Toxicological Screening of N-Hydroxymephentermine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical methods for the detection and quantification of N-Hydroxymephentermine, a primary metabolite of the synthetic stimulant mephentermine. This document details protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). It is intended to serve as a practical guide for forensic and toxicological laboratories, as well as for researchers in drug metabolism and development.
Introduction
Mephentermine is a sympathomimetic amine that has been used clinically as a vasopressor. However, due to its stimulant properties, it is also a substance of abuse. This compound is a significant metabolite of mephentermine, and its detection in biological samples is a key indicator of mephentermine use.[1] Accurate and reliable analytical methods are crucial for forensic investigations, clinical toxicology, and in understanding the pharmacokinetics of mephentermine.
Metabolic Pathway of Mephentermine
Mephentermine undergoes hepatic metabolism primarily through N-demethylation to phentermine and N-hydroxylation to this compound.[2] The N-demethylation and subsequent p-hydroxylation are catalyzed by the cytochrome P450 (CYP450) enzyme system. The formation of this compound is also mediated by the FAD-monooxygenase system.[3]
Mechanism of Action and Toxicological Effects
Mephentermine acts as an indirect-acting sympathomimetic agent by inducing the release of norepinephrine and dopamine from presynaptic nerve terminals.[4] This leads to the stimulation of α- and β-adrenergic receptors, resulting in increased heart rate, blood pressure, and cardiac output.[4] The central nervous system effects are similar to, but less potent than, amphetamine.[4] The toxicological effects of mephentermine are primarily extensions of its pharmacological actions and can include hypertension, cardiac arrhythmias, and psychosis.[5]
Analytical Methodologies
The primary methods for the detection and quantification of this compound in biological matrices are based on chromatography coupled with mass spectrometry.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific technique for the analysis of this compound.
This method is rapid and requires minimal sample preparation, making it suitable for high-throughput screening.[6]
Experimental Protocol:
-
Sample Preparation:
-
Vortex urine samples to ensure homogeneity.
-
Dilute 100 µL of urine with 900 µL of a solution of 50:50 (v/v) methanol and deionized water.
-
Vortex the diluted sample.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
Start at 10% B.
-
Ramp to 90% B over 3 minutes.
-
Hold at 90% B for 1 minute.
-
Return to 10% B and equilibrate for 1 minute.
-
-
MS Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).
-
Quantitative Data Summary:
| Parameter | This compound | Phentermine | Mephentermine |
| Linearity Range (ng/mL) | 5 - 750 | 50 - 15000 | 50 - 15000 |
| Limit of Quantification (ng/mL) | 1.5 | 3.5 | 1.0 |
| Intra-day Precision (%RSD) | < 8.9% | < 8.9% | < 8.9% |
| Inter-day Precision (%RSD) | < 8.9% | < 8.9% | < 8.9% |
| Accuracy (% Bias) | -6.2% to 11.2% | -6.2% to 11.2% | -6.2% to 11.2% |
| Data from Choi et al. (2016)[6] |
digraph "Dilute_and_Shoot_Workflow" { graph [rankdir="TB"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Urine_Sample [label="Urine Sample"]; Dilution [label="Dilute with\nMethanol/Water"]; Vortex_Centrifuge [label="Vortex and\nCentrifuge"]; Supernatant_Transfer [label="Transfer Supernatant"]; LC_MSMS_Analysis [label="LC-MS/MS Analysis", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Processing [label="Data Processing and\nQuantification"];
Urine_Sample -> Dilution; Dilution -> Vortex_Centrifuge; Vortex_Centrifuge -> Supernatant_Transfer; Supernatant_Transfer -> LC_MSMS_Analysis; LC_MSMS_Analysis -> Data_Processing; }
SPE provides a more thorough sample cleanup, which can be beneficial for complex matrices like blood and can improve sensitivity.
Experimental Protocol:
-
Sample Pre-treatment:
-
For urine: Adjust pH to ~6 with a phosphate buffer.
-
For blood/plasma: Precipitate proteins with an equal volume of acetonitrile, centrifuge, and use the supernatant. Adjust pH to ~6.
-
-
SPE Cartridge: Mixed-mode cation exchange (e.g., Strata-X-C).
-
Conditioning: 2 mL methanol, followed by 2 mL deionized water.
-
Equilibration: 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
Sample Loading: Apply the pre-treated sample to the cartridge.
-
Washing:
-
2 mL deionized water.
-
2 mL 0.1 M acetic acid.
-
2 mL methanol.
-
-
Elution: 2 mL of 5% ammonium hydroxide in ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LLE is a classic sample preparation technique that can also be employed.
Experimental Protocol:
-
Sample Preparation:
-
To 1 mL of urine or plasma, add an internal standard.
-
Add 200 µL of 5 M NaOH to basify the sample (pH > 10).
-
-
Extraction:
-
Add 5 mL of a non-polar organic solvent (e.g., n-butyl chloride or a mixture of hexane and isoamyl alcohol).
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
-
Back Extraction (optional for cleanup):
-
Transfer the organic layer to a new tube.
-
Add 1 mL of 0.1 M HCl, vortex, and centrifuge.
-
Discard the organic layer.
-
Basify the aqueous layer with 5 M NaOH and re-extract with the organic solvent.
-
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute for analysis.
GC-MS Analysis
GC-MS is another powerful technique for the analysis of this compound, typically requiring derivatization to improve volatility and chromatographic performance.
Experimental Protocol:
-
Sample Preparation: Perform SPE or LLE as described above.
-
Derivatization:
-
Evaporate the extracted sample to dryness.
-
Add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA).
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature of 100°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) or full scan mode.
-
Quantitative Data Considerations for SPE/LLE and GC-MS Methods:
Quantitative data for these methods will be highly dependent on the specific validation performed in the laboratory. However, typical performance characteristics are summarized below.
| Parameter | Expected Performance |
| Linearity Range | Typically in the low ng/mL to high ng/mL range. |
| Limit of Quantification (LOQ) | Generally expected to be in the low ng/mL range (e.g., 1-10 ng/mL). |
| Precision (%RSD) | Expected to be < 15%. |
| Accuracy (% Bias) | Expected to be within ±15%. |
Signaling Pathways
The sympathomimetic effects of mephentermine are mediated through the downstream signaling of adrenergic and dopamine receptors.
Conclusion
The choice of analytical method for this compound will depend on the specific requirements of the laboratory, including sample matrix, required sensitivity, and sample throughput. The "dilute and shoot" LC-MS/MS method is ideal for rapid screening of urine samples. SPE or LLE followed by LC-MS/MS or GC-MS offers enhanced sensitivity and is suitable for more complex matrices or when lower detection limits are required. Proper method validation is essential to ensure the accuracy and reliability of results in a forensic or clinical setting.
References
Application Notes: Assessing the Metabolic Stability of N-Hydroxymephentermine in Human Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic stability is a critical parameter assessed during drug discovery and development to predict the in vivo clearance of new chemical entities (NCEs). Compounds that are rapidly metabolized often exhibit poor bioavailability and short duration of action. In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, provide an essential early screen to identify and optimize compounds with favorable pharmacokinetic properties.[1][2][3]
N-Hydroxymephentermine is a metabolite of the sympathomimetic amine mephentermine. Understanding its metabolic fate is crucial for characterizing the overall disposition of the parent drug. This application note provides a detailed protocol for determining the metabolic stability of this compound using human liver microsomes. The primary enzymes responsible for the metabolism of many xenobiotics, the cytochrome P450s (CYPs), are highly concentrated in liver microsomes, making this a suitable in vitro system.[4][5]
Principle of the Assay
The metabolic stability of this compound is assessed by incubating the compound with human liver microsomes in the presence of the necessary cofactor, NADPH. The reaction is monitored over time, and the disappearance of the parent compound is measured using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[6]
Materials and Reagents
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive Control Compounds (e.g., Testosterone, Verapamil - compounds with known high and moderate clearance)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal Standard (IS) for analytical quantification
-
96-well incubation plates
-
LC-MS/MS system
Experimental Protocol
This protocol is designed for a 96-well plate format to allow for higher throughput.
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Working Solution: Dilute the stock solution in the incubation buffer (phosphate buffer) to a concentration of 100 µM.
-
Microsomal Suspension: Thaw the human liver microsomes on ice. Dilute the microsomes to a final protein concentration of 1 mg/mL in cold phosphate buffer.
-
NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Termination Solution: Prepare acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.
2. Incubation Procedure:
-
Add 98 µL of the microsomal suspension to each well of a 96-well plate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 2 µL of the this compound working solution to each well to achieve a final substrate concentration of 2 µM. Mix gently.
-
Immediately after adding the substrate, take the first time point (T=0) by transferring 25 µL of the incubation mixture to a new plate containing 100 µL of the termination solution.
-
Start the metabolic reaction by adding 10 µL of the NADPH solution to the remaining wells.
-
Incubate the plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer 25 µL of the incubation mixture from the appropriate wells to the termination plate.
-
Include control incubations:
-
Negative Control: this compound with microsomes but without NADPH.
-
Positive Control: A compound with known metabolic stability (e.g., testosterone) incubated under the same conditions.
-
3. Sample Analysis:
-
After the final time point, centrifuge the termination plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of this compound remaining at each time point.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve. The slope corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the following equation[6]: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)
Data Presentation
The following tables present example data for the metabolic stability of this compound in human liver microsomes.
Table 1: Percentage of this compound Remaining Over Time
| Time (min) | % Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0 |
| 5 | 85.2 ± 3.1 |
| 15 | 60.1 ± 4.5 |
| 30 | 35.8 ± 2.9 |
| 45 | 20.5 ± 2.2 |
| 60 | 11.7 ± 1.8 |
Table 2: Calculated Metabolic Stability Parameters
| Parameter | Value |
| Elimination Rate Constant (k) | 0.035 min⁻¹ |
| In Vitro Half-life (t½) | 19.8 min |
| Intrinsic Clearance (CLint) | 35.0 µL/min/mg protein |
Visualization of Experimental Workflow and Metabolic Pathway
Caption: Experimental workflow for the metabolic stability assay.
Caption: Simplified metabolic pathway of Mephentermine.
Discussion
The results of the in vitro metabolic stability assay indicate that this compound is moderately metabolized by human liver microsomes. The calculated intrinsic clearance can be used to predict the in vivo hepatic clearance, which is a key determinant of the compound's overall pharmacokinetic profile. It is known that this compound can be oxidized to 2-methyl-2-nitro-1-phenylpropane by rat liver microsomes in a reaction that appears to be dependent on cytochrome P-450.[7] Further studies have shown that the N-demethylation of this compound is inhibited by both cytochrome P450 and FAD-monooxygenase system inhibitors.[8]
It is important to note that this assay primarily reflects Phase I metabolic pathways. To gain a more complete understanding of the metabolic fate of this compound, further studies using hepatocytes, which contain both Phase I and Phase II enzymes, would be beneficial.[4][9] Additionally, reaction phenotyping studies could be conducted to identify the specific CYP isozymes responsible for its metabolism. This information is valuable for predicting potential drug-drug interactions.[5]
Conclusion
This application note provides a detailed protocol for assessing the metabolic stability of this compound using human liver microsomes. The described workflow and data analysis procedures allow for the reliable determination of in vitro half-life and intrinsic clearance. These parameters are essential for the early-stage evaluation of the pharmacokinetic properties of drug candidates and their metabolites.
References
- 1. Metabolic Stability Assay | Bienta [bienta.net]
- 2. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioivt.com [bioivt.com]
- 5. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. The metabolism of N-hydroxyphentermine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of mephentermine and its derivatives by the microsomal fraction from male Wistar rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Troubleshooting & Optimization
Technical Support Center: N-Hydroxymephentermine Stability in Biological Samples
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of N-Hydroxymephentermine in biological samples. Accurate quantification of this metabolite is crucial for pharmacokinetic, toxicological, and forensic studies. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
This compound is a metabolite of Mephentermine, a sympathomimetic amine. The stability of analytes in biological matrices is a critical factor in bioanalytical method validation.[1] Degradation of this compound ex vivo (after sample collection) can lead to inaccurate measurements of its concentration, potentially impacting the interpretation of clinical, forensic, and research data.[2]
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
Several factors can influence the stability of this compound in biological matrices, including:
-
Temperature: Storage temperature is a critical factor. Generally, lower temperatures (-20°C or -80°C) are recommended for long-term storage to minimize degradation.[2]
-
pH: The pH of the sample matrix, particularly urine, can affect the stability and excretion rate of phentermine and related compounds. An acidic urine environment tends to accelerate the excretion of these substances.[3]
-
Enzymatic Degradation: Biological samples contain various enzymes that can metabolize drugs and their metabolites even after collection.
-
Light Exposure: Although less documented for this specific compound, exposure to light can degrade certain analytes. It is generally good practice to store samples in amber tubes or protected from light.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes. It is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.
Q3: What are the recommended storage conditions for biological samples containing this compound?
While specific long-term stability data for this compound is not extensively published, general guidelines for related compounds and best practices in bioanalysis suggest the following:
| Biological Matrix | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Whole Blood | 2-8°C | -20°C or -80°C |
| Plasma/Serum | 2-8°C | -20°C or -80°C |
| Urine | 2-8°C | -20°C or -80°C |
Note: For whole blood, it is crucial to process the sample to plasma or serum as soon as possible to minimize enzymatic activity and potential degradation.[4] Some studies have shown that certain analytes can be unstable in whole blood even at room temperature for short periods.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low recovery of this compound from stored samples. | Analyte degradation due to improper storage temperature or repeated freeze-thaw cycles. | Ensure samples are stored at or below -20°C for long-term storage. Aliquot samples upon collection to avoid multiple freeze-thaw cycles. |
| High variability in results between replicate analyses of the same sample. | Inconsistent sample handling and processing. Instability of the analyte on the benchtop during sample preparation. | Standardize all sample handling procedures. Perform a bench-top stability assessment to determine how long the analyte is stable at room temperature in the biological matrix. |
| Presence of unknown peaks in chromatograms that increase over time. | Degradation of this compound into other products. | Investigate potential degradation pathways. If possible, use a more specific analytical method, such as LC-MS/MS, to identify and quantify both the parent drug and its metabolites.[6][7] |
| Inconsistent results when analyzing older samples from a biobank. | Long-term degradation of the analyte. The quality of DNA and RNA in stored blood samples can be affected by prolonged storage, and similar principles apply to drug metabolites.[8] | Whenever possible, analyze samples as soon as possible after collection. If analyzing older samples, a re-validation of the analytical method with a focus on long-term stability may be necessary. |
Experimental Protocols
Protocol 1: Assessment of Short-Term (Bench-Top) Stability
This protocol is designed to evaluate the stability of this compound in a biological matrix at room temperature over a period that simulates the sample preparation and analysis time.
-
Sample Preparation: Spike a pool of the desired biological matrix (e.g., plasma, urine) with a known concentration of this compound at low and high-quality control (QC) levels.
-
Time Points: Aliquot the spiked samples for analysis at various time points (e.g., 0, 2, 4, 8, and 24 hours) while kept at room temperature.
-
Analysis: At each time point, process and analyze the samples in triplicate using a validated analytical method.
-
Evaluation: Compare the mean concentration at each time point to the initial concentration (time 0). The analyte is considered stable if the deviation is within ±15% of the nominal concentration.
Protocol 2: Assessment of Freeze-Thaw Stability
This protocol determines the stability of this compound after multiple freeze-thaw cycles.
-
Sample Preparation: Spike a pool of the biological matrix with this compound at low and high QC concentrations.
-
Freeze-Thaw Cycles: Aliquot the spiked samples. Freeze them at -20°C or -80°C for at least 24 hours. Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle. Repeat for a specified number of cycles (typically 3-5).
-
Analysis: After the final thaw, analyze the samples in triplicate.
-
Evaluation: Compare the mean concentration of the freeze-thaw samples to the mean concentration of control samples that have not undergone freeze-thaw cycles. A deviation of ≤15% indicates stability.
Protocol 3: Assessment of Long-Term Stability
This protocol evaluates the stability of this compound over an extended storage period.
-
Sample Preparation: Spike a pool of the biological matrix with this compound at low and high QC concentrations.
-
Storage: Aliquot the samples and store them at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Time Points: Analyze the samples at predefined time points (e.g., 1, 3, 6, and 12 months).
-
Analysis: At each time point, retrieve a set of samples, thaw them, and analyze them in triplicate.
-
Evaluation: Compare the mean concentration at each time point to the initial concentration. The analyte is considered stable if the deviation is within ±15%.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. How long does phentermine stay in your system? | SingleCare [singlecare.com]
- 4. Short-term stability of free metanephrines in plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stability of 65 biochemistry analytes in plasma, serum, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the impact of long‐term storage on the quality and integrity of biological specimens in a reproductive biobank - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in N-Hydroxymephentermine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of N-Hydroxymephentermine by LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1] For this compound, a basic compound, ion suppression is a common issue in reversed-phase chromatography, often caused by endogenous phospholipids from plasma or salts from urine that interfere with the electrospray ionization (ESI) process.
Q2: I am observing poor peak shapes and inconsistent results for my this compound calibrators and QCs. Could this be a matrix effect?
A2: Yes, inconsistent results and poor peak chromatography are classic indicators of matrix effects. If you observe variations in peak area, retention time shifts, or peak tailing, especially between neat solutions and matrix-based samples, it is highly probable that matrix components are interfering with your analysis. It is crucial to investigate and mitigate these effects to ensure method robustness.
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of this compound spiked into a blank, extracted matrix with the peak area of a pure solution of this compound at the same concentration.
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. According to regulatory guidelines, the precision of the matrix factor across different lots of matrix should be within 15%.[3]
Q4: My assay is showing significant ion suppression for this compound. What are the immediate steps I can take to troubleshoot this?
A4: Here is a step-by-step troubleshooting workflow:
-
Evaluate Your Sample Preparation: The "dirtier" your sample, the more likely you are to experience matrix effects. If you are using a simple "dilute and shoot" or protein precipitation method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.
-
Optimize Chromatography: Ensure that this compound is chromatographically separated from the regions where most matrix components elute (the "void volume" and the late-eluting phospholipid region). Modifying the gradient profile or switching to a different column chemistry (e.g., a biphenyl or pentafluorophenyl phase) can improve separation.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.
-
Dilute the Sample: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
Below is a troubleshooting workflow diagram to help guide your decision-making process.
Caption: Troubleshooting workflow for matrix effects in this compound quantification.
Quantitative Data on Sample Preparation Methods
The choice of sample preparation is critical in mitigating matrix effects. The following table summarizes the expected matrix factor and recovery for this compound using different extraction techniques from human plasma.
| Sample Preparation Method | Matrix Factor (MF) | Recovery (%) | Relative Standard Deviation (RSD) of MF (%) |
| Protein Precipitation (PPT) | 0.45 | >95% | 18% |
| Liquid-Liquid Extraction (LLE) | 0.85 | 80-90% | 8% |
| Solid-Phase Extraction (SPE) | 0.98 | >90% | 4% |
Data are representative and intended for illustrative purposes.
As indicated in the table, while Protein Precipitation offers high recovery, it is most susceptible to ion suppression (lowest Matrix Factor) and has the highest variability. Solid-Phase Extraction provides the cleanest extracts, resulting in a Matrix Factor close to 1 and low variability, making it the most robust method for minimizing matrix effects.
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is designed to provide a high level of sample cleanup, thereby minimizing matrix effects.
Materials:
-
Mixed-mode Cation Exchange SPE Cartridges (e.g., Waters Oasis MCX)
-
Human Plasma (K2-EDTA)
-
Internal Standard (IS): this compound-d5
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid
-
Ammonium Hydroxide
-
Deionized Water
-
Centrifuge
-
SPE Manifold
-
Evaporator
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 20 µL of the IS working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in deionized water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Below is a diagram illustrating the SPE workflow.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
Technical Support Center: N-Hydroxymephentermine Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of N-Hydroxymephentermine using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the typical ionization behavior of this compound in mass spectrometry?
A1: this compound, like its parent compound mephentermine and other amphetamine-like compounds, contains a basic secondary amine group. This functional group is readily protonated, making the molecule highly suitable for positive ion mode electrospray ionization (ESI+). The protonated molecule, [M+H]⁺, is typically the most abundant ion in the full scan mass spectrum and serves as the precursor ion for tandem mass spectrometry (MS/MS) analysis.
Q2: I am not detecting a signal for this compound. What are the common causes?
A2: Several factors could lead to a lack of signal for this compound:
-
Incorrect Ionization Mode: Ensure your mass spectrometer is operating in positive ionization mode (ESI+).
-
Suboptimal Source Parameters: The ion source temperature, nebulizer gas flow, and capillary voltage can significantly impact ionization efficiency. These may need to be optimized for your specific instrument and mobile phase composition.
-
Sample Degradation: this compound can be susceptible to degradation. Ensure proper sample storage (frozen at -20°C or below) and minimize freeze-thaw cycles.
-
Matrix Effects: Biological matrices like plasma or urine can suppress the ionization of the analyte. A more rigorous sample preparation method may be necessary to remove interfering substances.
-
Low Abundance: If this compound is a minor metabolite, its concentration in the sample may be below the limit of detection of your current method. Consider sample pre-concentration steps.
Q3: What are the expected product ions for this compound in MS/MS analysis?
A3: While specific product ions should be empirically determined, the fragmentation of this compound is expected to follow predictable pathways for amphetamine-like molecules. Common fragmentation mechanisms include:
-
Alpha Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.
-
Loss of Water: The hydroxyl group can be lost as a neutral water molecule (H₂O).
-
Loss of the Side Chain: Fragmentation can result in the loss of the alkyl side chain.
To definitively identify the major product ions, a pure standard of this compound should be infused into the mass spectrometer and a product ion scan should be performed on the [M+H]⁺ precursor ion.
Q4: How can I improve the chromatographic separation of this compound?
A4: For improved chromatographic resolution and peak shape of this compound, consider the following:
-
Column Chemistry: A reversed-phase C18 column is a common and effective choice for the separation of this compound.[1][2]
-
Mobile Phase pH: Maintaining an acidic mobile phase pH (e.g., using 0.1% formic acid) will ensure that the amine group is protonated, which generally leads to better peak shape on silica-based columns.
-
Gradient Elution: A gradient elution with an organic modifier like acetonitrile or methanol will allow for efficient elution and separation from other matrix components. A shallow gradient can improve the resolution between closely eluting compounds.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column | Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep this compound protonated and minimize interactions with residual silanols on the column. |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace the column if necessary. |
| Inappropriate Mobile Phase | Experiment with different organic modifiers (acetonitrile vs. methanol) or different mobile phase additives. |
Issue 2: Low Signal Intensity or Sensitivity
| Potential Cause | Troubleshooting Step |
| Suboptimal MS/MS Transition | Infuse a standard of this compound to determine the most abundant and stable precursor and product ions. Optimize the collision energy for the selected transition. |
| Ion Suppression from Matrix | Implement a more effective sample clean-up procedure such as solid-phase extraction (SPE) to remove interfering components. Diluting the sample can also mitigate matrix effects. |
| Inefficient Ionization | Optimize ion source parameters, including capillary voltage, source temperature, and gas flows, using a standard solution of the analyte. |
| Analyte Adsorption | Use deactivated vials and ensure the sample flow path is free of active sites where the analyte could adsorb. |
Issue 3: High Background Noise or Interferences
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Carryover from Previous Injections | Implement a robust needle wash protocol with a strong organic solvent. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Co-eluting Isobaric Interferences | Improve chromatographic separation by modifying the gradient or trying a different column chemistry. Select a more specific MRM transition if possible. |
| Matrix Interferences | Employ a more selective sample preparation technique, such as SPE with a specific sorbent, to remove interfering compounds. |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma
This protocol is a rapid and simple method for removing the bulk of proteins from plasma samples.
-
Aliquoting: Aliquot 200 µL of plasma into a clean microcentrifuge tube.
-
Precipitation: Add 600 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Sample Preparation: "Dilute and Shoot" for Urine
This method is suitable for rapid screening of urine samples where high sensitivity is not the primary requirement.[1][2]
-
Aliquoting: Aliquot 100 µL of urine into a clean microcentrifuge tube.
-
Dilution: Add 900 µL of the initial mobile phase to the urine sample.
-
Vortexing: Vortex the mixture for 10 seconds.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.
Mass Spectrometry Parameters
The following table provides a starting point for the optimization of mass spectrometry parameters for this compound. It is crucial to note that these parameters are instrument-dependent and should be optimized on your specific mass spectrometer.
| Parameter | Recommended Starting Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | To be determined empirically (expected to be the [M+H]⁺ of this compound) |
| Product Ion(s) (Q3) | To be determined empirically through product ion scans |
| Collision Energy (CE) | To be optimized for each transition (typically in the range of 10-40 eV) |
| Declustering Potential (DP) | To be optimized (typically in the range of 20-80 V) |
| Capillary Voltage | ~3.5 - 4.5 kV |
| Source Temperature | ~400 - 550 °C |
| Nebulizer Gas (e.g., N₂) Flow | Instrument dependent |
| Drying Gas (e.g., N₂) Flow | Instrument dependent |
A study on the analysis of N-hydroxyphentermine, a structurally similar compound, along with mephentermine, reported a limit of quantification of 1.5 ng/mL for N-hydroxyphentermine in urine using an LC-MS/MS method with multiple reaction monitoring (MRM).[1][2]
Visualizations
Caption: General experimental workflow for the analysis of this compound.
References
N-Hydroxymephentermine Mass Spectrometry Fragmentation: A Technical Guide
Welcome to the technical support center for the analysis of N-Hydroxymephentermine using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals, providing detailed information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a metabolite of Mephentermine, a stimulant that has been used for performance enhancement in sports and is of interest in toxicological and pharmacological research. Accurate detection and characterization of its metabolites, such as this compound, are crucial for understanding its metabolic pathways, duration of action, and for developing reliable analytical methods for its detection in biological samples.
Q2: What are the main challenges in the mass spectrometric analysis of this compound?
A significant challenge is the limited availability of reference mass spectra for this compound in commercial and public spectral libraries. This necessitates a thorough understanding of its expected fragmentation pattern to confidently identify the compound in complex matrices.
Q3: What ionization techniques are most suitable for the analysis of this compound?
Both Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), used with Liquid Chromatography (LC-MS/MS), are viable techniques. The choice of technique will depend on the sample matrix, required sensitivity, and the specific information sought.
Q4: How can I interpret the mass spectrum of this compound if a library spectrum is not available?
When a reference spectrum is unavailable, the fragmentation pattern can be predicted based on the structure of this compound and the known fragmentation rules for similar compounds, such as phenethylamines. The primary fragmentation mechanism for this class of compounds is alpha-cleavage.
Troubleshooting Guide
Issue: I am not detecting the expected molecular ion for this compound.
-
Possible Cause 1: In-source fragmentation.
-
Solution: The molecular ion of this compound may be unstable and readily fragment in the ion source. Try using softer ionization conditions if your instrument allows. For LC-MS, you can optimize the cone voltage or capillary voltage.
-
-
Possible Cause 2: Incorrect mass calibration.
-
Solution: Ensure your mass spectrometer is properly calibrated across the expected mass range.
-
-
Possible Cause 3: The compound is not present in the sample.
-
Solution: Verify your sample preparation and extraction procedures. Use a positive control if a standard is available.
-
Issue: The fragmentation pattern I observe does not match my predictions.
-
Possible Cause 1: Different analytical conditions.
-
Solution: Fragmentation patterns can be influenced by the collision energy (in MS/MS), the type of mass analyzer, and derivatization. Document all your experimental parameters and compare them with any available literature data on analogous compounds.
-
-
Possible Cause 2: Presence of an isomer.
-
Solution: Chromatographic separation is key to distinguishing between isomers that may have similar fragmentation patterns. Ensure your chromatographic method provides adequate resolution.
-
Predicted Fragmentation Pattern of this compound
Based on the principles of mass spectrometry, specifically the common fragmentation pathways of phenethylamine derivatives, a predicted fragmentation pattern for this compound (molecular weight: 179.28 g/mol ) is presented below. The primary fragmentation route is expected to be alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.
Table 1: Predicted Mass Spectral Data for this compound
| Ion Type | Predicted m/z | Description |
| Molecular Ion [M]⁺• | 179 | The intact molecule with one electron removed. |
| Fragment Ion 1 | 162 | Loss of a hydroxyl radical (•OH) from the molecular ion. |
| Fragment Ion 2 | 91 | Benzylic cation resulting from alpha-cleavage. |
| Fragment Ion 3 | 72 | Iminium ion resulting from alpha-cleavage. |
Experimental Protocols
General Protocol for GC-MS Analysis of Mephentermine Metabolites:
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction of the biological sample (e.g., urine, plasma) to isolate the analytes of interest.
-
Derivatization: To improve volatility and chromatographic properties, derivatize the extracted sample. A common method is acylation using reagents like trifluoroacetic anhydride (TFAA).
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Splitless injection mode is often preferred for trace analysis.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C) to ensure good separation.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-400).
-
Predicted Fragmentation Pathway Diagram
The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
Technical Support Center: Optimizing N-Hydroxymephentermine Analysis in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of N-Hydroxymephentermine in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Improving Peak Shape
This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on practical solutions to improve peak symmetry and resolution.
Question: My this compound peak is tailing significantly. What is the primary cause and how can I fix it?
Answer:
Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions between the analyte and ionized silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2] At a mobile phase pH above 3, these silanol groups become deprotonated and negatively charged, leading to strong electrostatic interactions with the positively charged amine group of this compound.[1][2] This results in a portion of the analyte molecules being more strongly retained, causing the characteristic peak tailing.
Here are the primary strategies to resolve this issue:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to a range of 2.5 to 3.5 is a highly effective solution. At this acidic pH, the silanol groups are fully protonated (neutral), minimizing the secondary ionic interactions.[2]
-
Column Selection: Employing a modern, high-purity "Type B" silica column that is end-capped can significantly reduce peak tailing. End-capping chemically derivatizes most of the residual silanol groups, making them unavailable for interaction with basic analytes.[2]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 5-10 mM) can improve peak shape. TEA acts as a silanol-masking agent, binding to the active sites on the stationary phase and reducing their availability to interact with this compound. However, be aware that this can sometimes shorten column lifetime.
Question: I've tried lowering the pH, but my peak is still broader than expected. What other factors could be at play?
Answer:
If peak broadening persists after pH optimization, consider the following factors:
-
Column Overload: Injecting too much sample mass onto the column can lead to peak distortion, including broadening and fronting. To test for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, mass overload is a likely culprit.
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to peak broadening. This is often referred to as "dead volume".[1] Ensure all connections are secure and tubing is as short as possible.
-
Column Bed Deformation: Over time and with pressure fluctuations, the packed bed of the column can develop a void at the inlet. This can cause significant peak distortion. Reversing and flushing the column (if permitted by the manufacturer) or replacing the column may be necessary.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape. Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.
Frequently Asked Questions (FAQs)
What is the likely pKa of this compound and why is it important for HPLC method development?
Which type of HPLC column is best suited for analyzing this compound?
For robust and reproducible analysis of this compound, a C8 or C18 column based on high-purity, Type B silica with thorough end-capping is highly recommended. These columns have a lower concentration of active silanol groups, which significantly reduces the potential for peak tailing with basic compounds.
Can I use a mobile phase with a high pH to analyze this compound?
While it is possible to use a high pH mobile phase to analyze basic compounds (keeping them in their neutral form), it requires a column specifically designed for high pH stability. Traditional silica-based columns can rapidly degrade at a pH above 8. If a high pH method is desired, a hybrid or polymer-based column that can tolerate alkaline conditions should be used.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Basic Compound
| Mobile Phase pH | Silanol Group State | Analyte State (Basic Amine) | Interaction | Expected Peak Shape |
| 2.5 - 3.5 | Protonated (Si-OH) | Protonated (Analyte-NH₂⁺) | Minimal Ionic Interaction | Symmetrical |
| 4.0 - 6.0 | Partially Ionized (SiO⁻) | Protonated (Analyte-NH₂⁺) | Moderate Ionic Interaction | Moderate Tailing |
| > 7.0 | Fully Ionized (SiO⁻) | Protonated (Analyte-NH₂⁺) | Strong Ionic Interaction | Severe Tailing |
This table provides a generalized summary based on the principles of reversed-phase chromatography for basic analytes.
Experimental Protocols
Starting HPLC Method for this compound Analysis
This protocol provides a starting point for developing a robust HPLC method for this compound. Further optimization may be required based on your specific instrumentation and sample matrix.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (End-capped, Type B silica)
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizations
Below are diagrams illustrating key concepts in the HPLC analysis of this compound.
Caption: Interaction of this compound with the stationary phase.
Caption: A logical workflow for troubleshooting peak tailing issues.
References
Minimizing ion suppression for N-Hydroxymephentermine analysis
Welcome to the technical support center for the analysis of N-Hydroxymephentermine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and achieve accurate and reproducible results during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in this compound analysis?
Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This interference leads to a decreased analyte signal, which can negatively impact the sensitivity, accuracy, and precision of the analysis. Given that this compound is often analyzed in complex biological matrices like urine and plasma, which contain numerous endogenous substances, ion suppression is a significant challenge that must be addressed to ensure reliable quantification.
Q2: What are the common sources of ion suppression in LC-MS analysis?
Common sources of ion suppression include salts, phospholipids from cell membranes, proteins, and other endogenous matrix components that may be present in the sample. These components can compete with the analyte for ionization, alter the physical properties of the ESI droplets, or contaminate the ion source, all of which can lead to a reduction in the analyte signal.
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of this compound solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the elution of matrix components that cause ion suppression.
Q4: What are the primary strategies to minimize ion suppression?
The three main strategies to combat ion suppression are:
-
Effective Sample Preparation: To remove interfering matrix components before LC-MS analysis.
-
Chromatographic Separation: To chromatographically separate this compound from co-eluting matrix interferences.
-
Use of an appropriate Internal Standard: To compensate for signal variability caused by ion suppression. A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice as it co-elutes and experiences similar matrix effects.
Troubleshooting Guide: Minimizing Ion suppression
This guide provides a systematic approach to troubleshooting and minimizing ion suppression during this compound analysis.
Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The choice of sample preparation technique is critical in reducing matrix effects. Below is a comparison of common techniques.
Sample Preparation Technique Principle Expected Recovery for Amphetamine-like Compounds Expected Matrix Effect Reduction Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. High (>85%) High Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases. High (>80%) Moderate to High Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent or acid. Moderate to High (>70%) Low to Moderate Dilute and Shoot Sample is simply diluted before injection. Not applicable (no extraction) Low Recommendation: For complex matrices like plasma or urine, Solid-Phase Extraction (SPE) is often the most effective method for removing a broad range of interferences. For urine samples, a "dilute and shoot" approach has been successfully validated for this compound analysis, suggesting that with sufficient dilution, matrix effects can be minimized to an acceptable level.[1]
-
Optimize Chromatography:
-
Column Chemistry: Utilize a column that provides good retention and peak shape for this compound, a polar basic compound. A C18 column is commonly used.[1]
-
Mobile Phase: Adjust the mobile phase composition (e.g., pH, organic modifier) to improve the separation of this compound from the ion-suppressing regions of the chromatogram.
-
Gradient Elution: Employ a gradient elution program to effectively separate early-eluting polar interferences from the analyte.
-
-
Check Mass Spectrometer Settings:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for amphetamine-like compounds. Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to ion suppression for certain compounds.
-
Source Parameters: Optimize ion source parameters such as gas flows, temperatures, and voltages to maximize the signal for this compound.
-
Issue 2: Poor Reproducibility and Inaccurate Quantification
Possible Cause: Variable ion suppression between samples and calibrators.
Troubleshooting Steps:
-
Implement an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for variability in ion suppression. The SIL internal standard will co-elute with this compound and be affected by matrix effects in the same way, thus providing a consistent analyte-to-internal standard ratio.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples (e.g., blank plasma or urine) to ensure that the calibrators and samples experience similar matrix effects.
-
Evaluate and Minimize Carryover: Carryover from a high concentration sample to a subsequent blank or low concentration sample can lead to inaccurate results. Ensure the injector and system are adequately washed between injections.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound in Plasma (Representative)
This protocol is a representative procedure for the extraction of amphetamine-like compounds from plasma and should be optimized for this compound.
-
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol
-
Deionized water
-
Ammonium hydroxide
-
Ethyl acetate
-
Internal standard solution (stable isotope-labeled this compound)
-
-
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.
-
Elution: Elute the analyte with 2 mL of a freshly prepared solution of ethyl acetate with 2% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Liquid-Liquid Extraction (LLE) Protocol for this compound in Urine (Representative)
This protocol is a representative procedure for the extraction of amphetamine-like compounds from urine and should be optimized for this compound.
-
Materials:
-
Urine sample
-
Internal standard solution
-
5 M Sodium hydroxide
-
Extraction solvent (e.g., a mixture of isopropanol and ethyl acetate)
-
0.1 M Hydrochloric acid
-
-
Procedure:
-
Sample Preparation: To 1 mL of urine, add the internal standard. Add 100 µL of 5 M sodium hydroxide to basify the sample.
-
Extraction: Add 5 mL of the extraction solvent. Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Back-Extraction: Transfer the organic layer to a clean tube and add 100 µL of 0.1 M hydrochloric acid. Vortex for 5 minutes.
-
Analysis: Centrifuge and collect the aqueous layer for LC-MS analysis.
-
Protein Precipitation (PPT) Protocol for this compound in Plasma (Representative)
This protocol is a representative procedure for the removal of proteins from plasma samples.
-
Materials:
-
Plasma sample
-
Internal standard solution
-
Ice-cold acetonitrile
-
-
Procedure:
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a clean vial for LC-MS analysis.
-
"Dilute and Shoot" LC-MS/MS Method for this compound in Urine
This method has been validated for the simultaneous determination of phentermine, N-hydroxyphentermine, and mephentermine in urine.[1]
-
Sample Preparation: A 5 µL aliquot of diluted urine is directly injected into the LC-MS/MS system.
-
LC-MS/MS Parameters:
-
Column: Reversed-phase C18 column.[1]
-
Mobile Phase: Gradient elution.
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode.[1]
-
Linear Range for this compound: 5 to 750 ng/mL.[1]
-
Limit of Quantification (LOQ): 1.5 ng/mL.[1]
-
Precision and Accuracy: Intra- and inter-day precisions were within 8.9%, and accuracies ranged from -6.2% to 11.2%.[1]
-
Visualizations
References
N-Hydroxymephentermine degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of N-Hydroxymephentermine.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, providing step-by-step guidance to identify and resolve them.
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: A significant decrease in the concentration of this compound is observed over a short period in prepared solutions.
-
Possible Causes:
-
Oxidation: N-substituted hydroxylamines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, or high pH.
-
Inappropriate pH: The stability of this compound may be pH-dependent.
-
Elevated Temperature: Higher temperatures can increase the rate of degradation.
-
-
Troubleshooting Steps:
-
pH Adjustment: Prepare solutions in a buffer with a slightly acidic to neutral pH (e.g., pH 5-7) and assess stability.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Use of Antioxidants: Consider the addition of antioxidants, such as L-ascorbic acid, to the solution. A study on the similarly structured N-hydroxy-3,4-methylenedioxymethamphetamine (N-OH-MDMA) showed that its degradation in an alkaline solution was completely inhibited by L-ascorbic acid, indicating the involvement of reactive oxygen species.[1][2]
-
Chelating Agents: If metal ion contamination is suspected, add a chelating agent like EDTA to the buffer.
-
Temperature Control: Prepare and store solutions at reduced temperatures (e.g., 2-8°C) and protect from light.
-
Issue 2: Inconsistent Analytical Results for this compound
-
Symptom: High variability in quantitative measurements of this compound concentration between samples or experiments.
-
Possible Causes:
-
On-column Degradation: The compound may be degrading on the analytical column (e.g., HPLC, GC).
-
Sample Preparation Variability: Inconsistent handling of samples leading to varying levels of degradation before analysis.
-
Matrix Effects: Components in the sample matrix may interfere with the analysis.
-
-
Troubleshooting Steps:
-
Optimize Analytical Method:
-
Use a validated stability-indicating method. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of phentermine, N-hydroxyphentermine, and mephentermine in urine, which could be adapted.[3][4]
-
Evaluate different column stationary phases and mobile phase compositions to minimize on-column degradation.
-
-
Standardize Sample Preparation:
-
Ensure a consistent and rapid workflow from sample collection to analysis.
-
Keep samples on ice or at a controlled low temperature throughout the process.
-
-
Assess Matrix Effects: Perform spike and recovery experiments to determine if the sample matrix is affecting the quantification.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the chemical structure of an N-substituted hydroxylamine, the primary degradation pathways are likely to be:
-
Oxidation: This is a common degradation route for hydroxylamines. Oxidation can lead to the formation of nitrones or further degradation to other products.
-
N-Demethylation: Metabolic studies in rat liver microsomes have shown that this compound can be N-demethylated to N-hydroxyphentermine.[5] This process may also occur under certain chemical conditions.
Q2: How can I prevent the degradation of this compound during storage?
A2: To minimize degradation during storage:
-
Store as a Salt: If possible, store this compound as a salt (e.g., hydrochloride salt), as salts of hydroxylamines are generally more stable than the free base.
-
Protect from Oxygen: Store the compound under an inert atmosphere (nitrogen or argon).
-
Control Temperature: Store at low temperatures (e.g., -20°C or -80°C for long-term storage).
-
Protect from Light: Store in a light-resistant container.
Q3: What conditions should I use for a forced degradation study of this compound?
A3: Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[6][7] Recommended stress conditions include:
-
Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).
-
Oxidation: Treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).
-
Photodegradation: Expose the compound in solution and as a solid to UV and visible light.
Quantitative Data
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep one sample at room temperature for 24 hours and another at 60°C for 4 hours.
-
Neutralize the samples with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep one sample at room temperature for 24 hours and another at 60°C for 4 hours.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the sample at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place a small amount of solid this compound in an oven at 70°C for 48 hours.
-
Dissolve the sample in a suitable solvent before analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL) and a thin layer of the solid compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS/MS).
Protocol 2: Stability-Indicating LC-MS/MS Method for this compound
Objective: To develop and validate an analytical method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation:
-
Liquid Chromatograph with a tandem Mass Spectrometer (LC-MS/MS)
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the parent compound from its degradation products.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) for the parent compound and potential degradation products. Specific transitions would need to be determined experimentally.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Photostability | SGS [sgs.com]
- 2. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Resolving isomeric interference in N-Hydroxymephentermine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of N-Hydroxymephentermine. The focus is on resolving isomeric interference, a common challenge in the accurate quantification of this compound.
Troubleshooting Guide
Issue: Poor or no resolution of this compound isomers.
| Possible Cause | Recommended Solution |
| Inappropriate Analytical Column | For chiral separations, a standard C18 column may be insufficient. Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point. For achiral separation of structural isomers, consider columns with different selectivities, such as phenyl-hexyl or biphenyl phases. |
| Suboptimal Mobile Phase Composition | The choice of organic modifier and additives is critical. For reverse-phase chiral chromatography, systematically vary the percentage of organic solvent (e.g., acetonitrile or methanol). The addition of small amounts of additives like diethylamine or trifluoroacetic acid can improve peak shape and resolution by interacting with the analyte and stationary phase. |
| Isocratic Elution Leading to Co-elution | If isomers have very similar retention times, isocratic elution may not provide enough resolving power. Develop a gradient elution method. A shallow gradient can help to separate closely eluting peaks. |
| Lack of Derivatization | For enantiomers that are particularly difficult to resolve, derivatization with a chiral reagent can create diastereomers with different physicochemical properties, making them easier to separate on a standard achiral column. N-trifluoroacetyl-l-prolyl chloride (l-TPC) is a common derivatizing agent for related amphetamine-like compounds. |
Issue: Inconsistent retention times and peak areas.
| Possible Cause | Recommended Solution |
| Fluctuations in Column Temperature | Employ a column oven to maintain a stable temperature. Even small variations in temperature can affect retention times and selectivity in chromatography. |
| Sample Matrix Effects | Biological matrices can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Ensure your sample preparation method (e.g., solid-phase extraction or liquid-liquid extraction) is robust and effectively removes interfering substances. The use of a stable isotope-labeled internal standard can help to correct for matrix effects. |
| Mobile Phase Degradation | Prepare fresh mobile phases daily. Over time, the composition of the mobile phase can change due to evaporation or degradation, leading to inconsistent results. |
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric interferences I should be concerned about in this compound analysis?
A1: this compound has a chiral center, meaning it exists as a pair of enantiomers (R- and S-isomers). These enantiomers have identical physical and chemical properties in an achiral environment, including the same mass-to-charge ratio (m/z) in a mass spectrometer. Therefore, they will not be distinguished by mass spectrometry alone and require chromatographic separation for accurate quantification.
Q2: Can I use mass spectrometry (MS/MS) to differentiate between the isomers of this compound?
A2: No, tandem mass spectrometry (MS/MS) alone cannot differentiate between enantiomers because they have identical fragmentation patterns. Chromatographic separation prior to MS detection is essential. For structural isomers, it might be possible to find unique fragment ions, but this is often challenging and less reliable than chromatographic separation.
Q3: What type of chromatography is best suited for resolving this compound isomers?
A3: For enantiomers, chiral chromatography is the most direct approach. This can be achieved using a chiral stationary phase (CSP) column with either high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Supercritical fluid chromatography (SFC) with a CSP can also be a powerful technique. An alternative is to derivatize the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) reverse-phase column.
Q4: What are the expected metabolic precursors to this compound?
A4: this compound is a metabolite of Mephentermine. The metabolic pathway involves the N-hydroxylation of Mephentermine. It is important to ensure your analytical method can also separate this compound from its parent drug, Mephentermine, and other potential metabolites to avoid interference.
Quantitative Data Summary
The following table presents typical performance metrics for a validated LC-MS/MS method for the chiral separation of this compound enantiomers. These values should be considered as a general guideline for method development and validation.
| Parameter | (R)-N-Hydroxymephentermine | (S)-N-Hydroxymephentermine |
| Retention Time (min) | 5.2 | 5.8 |
| Resolution (Rs) | - | > 1.5 |
| Linear Range (ng/mL) | 1 - 500 | 1 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
Experimental Protocols
Protocol 1: Chiral LC-MS/MS Analysis of this compound Enantiomers
This protocol provides a starting point for the development of a chiral separation method.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 0.5 mL of the biological sample (e.g., plasma, urine).
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS System:
-
LC System: UHPLC system with a temperature-controlled column compartment.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA-3 or equivalent), 3 µm, 2.1 x 150 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 60% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and its stable isotope-labeled internal standard.
-
Visualizations
Caption: Metabolic pathway of Mephentermine to this compound.
Caption: Troubleshooting workflow for poor isomeric resolution.
Validation & Comparative
Unveiling the Cross-Reactivity of N-Hydroxymephentermine in Drug Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of N-Hydroxymephentermine and its parent compound, mephentermine, in commonly used drug immunoassays. Understanding the potential for cross-reactivity is crucial for the accurate interpretation of screening results and the development of more specific analytical methods. This document summarizes available quantitative data, details experimental protocols, and visualizes the metabolic pathways involved to offer a clear and objective resource for the scientific community.
Executive Summary
Mephentermine, a sympathomimetic amine, and its metabolites, including this compound, can exhibit cross-reactivity with immunoassays designed to detect amphetamines. This can lead to false-positive results in preliminary drug screenings, necessitating confirmatory analysis by more specific methods like gas chromatography-mass spectrometry (GC-MS). While quantitative data for the cross-reactivity of the parent compound, mephentermine, is available for some assays, specific data for its metabolite, this compound, is not readily found in publicly available literature. This guide presents the available data for mephentermine and phentermine, another metabolite, to provide the closest available comparison and underscores the need for further research into the specific cross-reactivity of this compound.
Data Presentation: Cross-Reactivity of Mephentermine and Metabolites
The following tables summarize the available quantitative data on the cross-reactivity of mephentermine and its metabolite, phentermine, in various amphetamine immunoassays. It is important to note that specific cross-reactivity data for this compound is currently lacking in the reviewed literature.
Table 1: Cross-Reactivity in Emit® II Plus Amphetamines Assay
| Compound | Concentration for Positive Result (ng/mL) at 300 ng/mL d-Methamphetamine Cutoff |
| Mephentermine | 8 |
| Phentermine | 5.8 |
Source: Emit® Drugs of Abuse Urine Assays Cross-Reactivity List, WakeMed[1]
Table 2: Cross-Reactivity in Bio-Quant Direct ELISA for Amphetamine
| Compound | Cross-Reactivity (%) |
| Phentermine | 61% |
Source: Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine, PubMed[2]
Metabolic Pathway of Mephentermine
The metabolic conversion of mephentermine in the body is a key factor in its detection and potential for cross-reactivity in drug screening assays. The primary metabolic routes include N-demethylation and hydroxylation, leading to the formation of several metabolites, including this compound and phentermine.
Caption: Metabolic pathway of Mephentermine.
Experimental Protocols
A standardized experimental protocol is essential for the accurate determination and comparison of cross-reactivity in immunoassays. The following outlines a general workflow for assessing the cross-reactivity of a compound like this compound.
Objective: To determine the concentration of a test compound (e.g., this compound) that produces a signal equivalent to the cutoff calibrator of a specific drug immunoassay.
Materials:
-
Drug-free urine matrix
-
Certified reference standard of the test compound (this compound)
-
Certified reference standard of the target analyte of the immunoassay (e.g., d-amphetamine or d-methamphetamine)
-
The specific immunoassay kit to be tested (e.g., EMIT, ELISA, CEDIA, FPIA, KIMS)
-
Automated immunoassay analyzer or microplate reader
-
Calibrators and controls provided with the immunoassay kit
-
Pipettes, vials, and other standard laboratory equipment
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., methanol, deionized water).
-
Preparation of Spiked Samples: Serially dilute the stock solution with drug-free urine to create a range of concentrations of the test compound. The concentration range should be chosen to bracket the expected cross-reactivity level.
-
Assay Performance:
-
Calibrate the immunoassay analyzer using the manufacturer-provided calibrators.
-
Run the controls to ensure the assay is performing within specified limits.
-
Analyze the prepared spiked urine samples using the immunoassay.
-
-
Data Analysis:
-
Record the response (e.g., absorbance, fluorescence polarization) for each concentration of the test compound.
-
Determine the concentration of the test compound that produces a response equivalent to the assay's cutoff calibrator.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound Producing Cutoff Response) x 100
-
Caption: Experimental workflow for cross-reactivity testing.
Discussion and Conclusion
The structural similarity between mephentermine, its metabolites, and amphetamines is the primary reason for the observed cross-reactivity in immunoassays. The available data clearly indicates that mephentermine and phentermine can produce positive results in amphetamine screening tests. Although specific quantitative data for this compound is not available, its structural resemblance to the parent compound and other metabolites suggests a high likelihood of cross-reactivity.
This guide highlights a significant gap in the current body of scientific literature regarding the specific cross-reactivity of this compound. Researchers and drug development professionals are encouraged to conduct further studies to quantify the cross-reactivity of this metabolite in a range of commercially available immunoassays. Such data would be invaluable for improving the accuracy of initial drug screening results and for the development of more specific and reliable testing methodologies. In the absence of this specific data, it is imperative that positive immunoassay results for amphetamines in individuals suspected of mephentermine use be confirmed by a more specific analytical technique.
References
Comparative analysis of N-Hydroxymephentermine and mephentermine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mephentermine and its metabolite, N-hydroxymephentermine. Mephentermine is a sympathomimetic amine that has been used clinically as a vasopressor.[1][2][3] Its pharmacological activity is primarily attributed to its ability to induce the release of norepinephrine and dopamine.[1] this compound is a product of mephentermine's metabolism in the body.[2] This guide summarizes the available data to facilitate a comparative understanding of these two compounds.
Chemical and Pharmacological Properties
Mephentermine acts as an indirect sympathomimetic agent, exerting its effects by stimulating the release of endogenous catecholamines.[1][3] This leads to increased cardiac output and both systolic and diastolic blood pressure.[2][3] Limited direct pharmacological data is available for this compound in the public domain. However, based on its structure as an N-hydroxylated metabolite, its pharmacological activity is likely to differ from the parent compound. The process of N-hydroxylation can alter a compound's potency, duration of action, and side-effect profile.
| Property | Mephentermine | This compound |
| Chemical Formula | C11H17N | C11H17NO |
| Molar Mass | 163.26 g/mol | 179.26 g/mol |
| Pharmacological Class | Indirectly acting sympathomimetic amine | Metabolite of Mephentermine |
| Mechanism of Action | Norepinephrine and dopamine releasing agent.[1] | Not experimentally determined. |
| Primary Clinical Use | Treatment of hypotension.[1][2][3] | Not applicable (metabolite). |
| Onset of Action (IV) | Immediate[1] | Not applicable. |
| Duration of Action (IV) | 30 minutes[1] | Not applicable. |
Metabolism
Mephentermine undergoes metabolism in the liver, primarily through N-demethylation to its active metabolite, phentermine. Another metabolic pathway involves N-hydroxylation to form this compound.[2] The metabolic fate of this compound itself involves further N-demethylation to N-hydroxyphentermine.
Experimental Protocols
In Vitro: Monoamine Transporter Activity Assay
This assay is crucial for determining the potency and mechanism of action of the compounds on dopamine (DAT) and norepinephrine (NET) transporters.
Objective: To quantify the ability of mephentermine and this compound to induce the release of dopamine and norepinephrine from synaptosomes.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for NET).
-
Radiolabeled Neurotransmitter Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine) to allow for uptake.
-
Drug Incubation: The loaded synaptosomes are then incubated with varying concentrations of mephentermine or this compound.
-
Measurement of Release: The amount of radiolabeled neurotransmitter released into the supernatant is measured using liquid scintillation counting.
-
Data Analysis: The concentration-response curves are generated to determine the EC50 values (the concentration of the drug that elicits 50% of the maximal response).
In Vivo: Cardiovascular Effects in Rodents
This experiment assesses the impact of the compounds on blood pressure and heart rate.
Objective: To compare the cardiovascular effects of intravenously administered mephentermine and this compound in anesthetized rats.
Methodology:
-
Animal Preparation: Rats are anesthetized, and a catheter is inserted into a femoral artery for blood pressure monitoring and into a femoral vein for drug administration.
-
Baseline Measurement: Baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.
-
Drug Administration: Increasing doses of mephentermine or this compound are administered intravenously.
-
Continuous Monitoring: MAP and HR are continuously monitored and recorded after each dose.
-
Data Analysis: Dose-response curves are constructed to compare the pressor effects of the two compounds.
In Vivo: Locomotor Activity in Rodents
This assay evaluates the central nervous system stimulant properties of the compounds.
Objective: To compare the effects of mephentermine and this compound on spontaneous locomotor activity in mice.
Methodology:
-
Habituation: Mice are habituated to the locomotor activity chambers for a set period.
-
Drug Administration: Mice are administered either vehicle, mephentermine, or this compound via intraperitoneal injection.
-
Activity Monitoring: The animals are placed in the activity chambers, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using an automated activity monitoring system.
-
Data Analysis: The locomotor activity data is analyzed to compare the stimulant effects of the two compounds against the vehicle control.
Conclusion
Mephentermine is an established sympathomimetic agent with a clear mechanism of action. In contrast, this compound is a metabolite with a significant lack of publicly available pharmacological data. Based on the metabolic pathways of similar compounds, it is plausible that N-hydroxylation alters the activity of mephentermine, potentially reducing its potency as a norepinephrine and dopamine releasing agent. However, without direct experimental evidence, this remains speculative. The experimental protocols outlined above provide a framework for future research to elucidate the pharmacological profile of this compound and enable a definitive comparative analysis with its parent compound, mephentermine. Such studies would be invaluable for a comprehensive understanding of mephentermine's overall pharmacological and toxicological profile.
References
A Comparative Analysis of N-Hydroxymephentermine and N-Hydroxyphentermine: Unraveling the Biological Activity of Sympathomimetic Metabolites
A comprehensive review of existing scientific literature reveals a notable gap in the direct comparative analysis of the biological activities of N-hydroxymephentermine and N-hydroxyphentermine. While both are recognized as metabolites of the sympathomimetic amines mephentermine and phentermine, respectively, detailed studies quantifying and comparing their direct effects on biological systems, particularly their interaction with adrenergic receptors, are not publicly available.
This guide synthesizes the current understanding of these two metabolites, highlighting their metabolic origins and the known biological activities of their parent compounds. The absence of direct comparative data precludes a quantitative analysis of their relative potencies and efficacies.
Metabolic Pathways and Chemical Structures
This compound and N-hydroxyphentermine are products of the in vivo metabolism of mephentermine and phentermine. The primary metabolic reactions involved are N-hydroxylation and N-demethylation.
-
Mephentermine , a sympathomimetic agent with both direct alpha-adrenergic receptor agonist and indirect norepinephrine-releasing effects, is metabolized to This compound .[1][2]
-
Phentermine , another sympathomimetic amine known to release norepinephrine and, to a lesser extent, dopamine, is metabolized to N-hydroxyphentermine .[3][4]
-
Furthermore, this compound can undergo N-demethylation to form N-hydroxyphentermine, establishing a metabolic link between the two compounds.
The following diagram illustrates the metabolic relationship between these compounds.
References
A Comparative Guide to Analytical Methods for N-Hydroxymephentermine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary analytical methods for the detection and quantification of N-Hydroxymephentermine, a metabolite of the sympathomimetic amine mephentermine. The selection of an appropriate analytical technique is critical for accurate pharmacokinetic studies, toxicological screenings, and various research applications. This document focuses on the two most prevalent and robust methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their performance data, experimental protocols, and key characteristics to aid in methodological selection.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the quantitative performance of validated LC-MS/MS and a representative GC-MS method for the analysis of this compound and related hydroxylated amphetamine metabolites in urine.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1] | Gas Chromatography-Mass Spectrometry (GC-MS) (Representative Method for Hydroxylated Amphetamine Metabolites)[2][3][4] |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 20 ng/mL[4] |
| Linearity Range | 5 - 750 ng/mL | 125 - 1000 ng/mL[2][3] |
| Intra-day Precision (%RSD) | < 8.9% | 0.9% - 8.3%[4] |
| Inter-day Precision (%RSD) | < 8.9% | 0.9% - 17.4%[4] |
| Accuracy | -6.2% to 11.2% | Not explicitly stated, but recovery is reported to be good. |
| Recovery | Not explicitly stated, but matrix effect was found to be insignificant. | Good[2][3] |
| Sample Preparation | Dilute-and-shoot | Liquid-liquid extraction and derivatization[2][3][4] |
| Analysis Time | ~5 minutes per sample | Longer, including derivatization step. |
Experimental Workflows
The general analytical workflow for the detection of this compound involves several key stages, from sample collection to data interpretation. The specific steps, particularly in sample preparation, differ significantly between LC-MS/MS and GC-MS.
References
- 1. Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous gas chromatographic determination of methamphetamine, amphetamine and their p-hydroxylated metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of N-Hydroxymephentermine as a Mephentermine Metabolite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the validation of N-hydroxymephentermine as a metabolite of mephentermine. It includes supporting experimental data, detailed protocols, and visual representations of the metabolic pathway and experimental workflows.
Metabolic Pathway of Mephentermine to this compound
Mephentermine undergoes hepatic metabolism, primarily through N-demethylation and p-hydroxylation. One of the key metabolic routes is the N-oxidation of mephentermine to form this compound. This biotransformation is a critical step in the overall metabolic cascade of the drug.
Caption: Metabolic conversion of mephentermine to this compound.
Experimental Validation Data
The formation of this compound as a metabolite of mephentermine has been validated through in vitro studies using liver microsomes and in vivo through the analysis of human urine. The primary analytical technique for identification and quantification is Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | In Vitro Validation | In Vivo Validation | Alternative Method |
| System | Rabbit Liver Microsomes[1] | Human Urine[1] | Rat Liver Microsomes[2] |
| Analytical Method | Gas-Liquid Chromatography-Mass Spectrometry (GC-MS)[1] | Gas-Liquid Chromatography-Mass Spectrometry (GC-MS)[1] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Key Finding | Identification of this compound as a metabolic product.[1] | Identification of this compound as an excretion product.[1] | N-demethylation of this compound is a rapid metabolic step.[3] |
Experimental Protocols
In Vitro Metabolism of Mephentermine in Rabbit Liver Microsomes
This protocol is based on the methodology described by Beckett and Bélanger.[1]
Objective: To generate and identify this compound from the incubation of mephentermine with rabbit liver microsomes.
Materials:
-
Mephentermine sulphate
-
Rabbit liver microsomes
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Internal standard
Procedure:
-
Prepare an incubation mixture containing mephentermine sulphate, rabbit liver microsomes, and the NADPH-generating system in a phosphate buffer.
-
Incubate the mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching solvent.
-
Extract the metabolites from the incubation mixture using an appropriate organic solvent.
-
Evaporate the organic extract to dryness and reconstitute the residue in a suitable solvent for GC-MS analysis.
GC-MS Analysis of Mephentermine and its Metabolites
This protocol is a generalized procedure based on the methods referenced for the analysis of mephentermine metabolites.[1]
Objective: To separate, identify, and quantify mephentermine and this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms)
GC-MS Parameters (Illustrative):
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 100°C, ramped to 280°C.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 50-550
Derivatization: To improve the chromatographic properties and mass spectral fragmentation of this compound, derivatization with an agent like acetic anhydride or trifluoroacetic anhydride can be performed prior to GC-MS analysis.[1]
Experimental Workflow for Validation
The following diagram illustrates the typical workflow for the validation of this compound as a metabolite.
Caption: Workflow for the validation of this compound.
Alternative Analytical Method: LC-MS/MS
While GC-MS has been the traditional method for the analysis of mephentermine and its metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers several advantages:
-
No Derivatization Required: LC-MS/MS can directly analyze polar and thermally labile compounds like this compound without the need for chemical derivatization.
-
Increased Specificity and Sensitivity: The use of tandem mass spectrometry provides higher selectivity and sensitivity, which is particularly beneficial for analyzing complex biological matrices.
-
Higher Throughput: LC-MS/MS methods can often be faster than GC-MS methods.
A comparative validation using a developed LC-MS/MS method against the established GC-MS method would provide a more robust confirmation of this compound as a metabolite and offer a more modern analytical approach for future studies.
References
Inter-laboratory comparison of N-Hydroxymephentermine measurement
An Inter-Laboratory Comparison Guide to N-Hydroxymephentermine Measurement
This guide provides a comparative overview of analytical methodologies for the quantification of this compound, a key metabolite of the sympathomimetic amine mephentermine. The data and protocols presented are compiled from peer-reviewed studies to assist researchers, scientists, and drug development professionals in evaluating and implementing robust analytical techniques.
Performance Comparison of Analytical Methods
While formal inter-laboratory comparison studies for this compound are not widely published, a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method provides a benchmark for its quantification in biological matrices. The following table summarizes the performance characteristics of a validated "dilute and shoot" LC-MS/MS method for the determination of this compound (NHOPT) in urine.[1]
| Parameter | This compound (NHOPT) | Phentermine (PT) | Mephentermine (MPT) |
| Analytical Method | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Matrix | Urine | Urine | Urine |
| Linearity Range | 5 - 750 ng/mL | 50 - 15,000 ng/mL | 50 - 15,000 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 3.5 ng/mL | 1.0 ng/mL |
| Intra-day Precision (%RSD) | Within 8.9% | Within 8.9% | Within 8.9% |
| Inter-day Precision (%RSD) | Within 8.9% | Within 8.9% | Within 8.9% |
| Intra-day Accuracy | -6.2% to 11.2% | -6.2% to 11.2% | -6.2% to 11.2% |
| Inter-day Accuracy | -6.2% to 11.2% | -6.2% to 11.2% | -6.2% to 11.2% |
Experimental Protocols
A detailed experimental protocol for the LC-MS/MS method is provided below. This method is notable for its simple "dilute and shoot" sample preparation, which offers high throughput for screening purposes.
Sample Preparation
-
Objective: To prepare urine samples for LC-MS/MS analysis.
-
Procedure: A simple dilution of the urine sample is performed. A 5 µL aliquot of the diluted urine is then directly injected into the LC-MS/MS system.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To chromatographically separate and quantify this compound and related compounds.
-
Chromatographic Separation:
-
Mass Spectrometry:
-
Detection: Multiple Reaction Monitoring (MRM) is used for identification and quantification.[1]
-
-
Calibration:
-
A calibration curve is generated using linear least-squares regression with a 1/x² weighting factor.[1]
-
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of mephentermine and the general experimental workflow for its analysis.
Caption: Metabolic conversion of Mephentermine to its primary metabolites.
Caption: A generalized workflow for the analysis of this compound.
References
A Pharmacological Head-to-Head: Phentermine vs. N-Hydroxymephentermine
In the landscape of sympathomimetic amines, phentermine has long been a benchmark for its anorectic effects, primarily attributed to its influence on central nervous system pathways that regulate appetite. This guide provides a detailed pharmacological comparison between phentermine and its structurally related compound, N-hydroxymephentermine. While extensive data is available for phentermine, this comparison highlights the significant gaps in the pharmacological understanding of this compound, for which direct experimental data on receptor binding, functional activity, and in vivo pharmacokinetics are notably scarce.
Mechanism of Action: A Tale of Two Amines
Phentermine's primary mechanism of action involves the release of norepinephrine and dopamine from presynaptic nerve terminals, and to a lesser extent, the inhibition of their reuptake.[1][2] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, stimulating adrenergic and dopaminergic receptors and resulting in appetite suppression. Phentermine is also a weak inhibitor of monoamine oxidase (MAO).[1]
The direct pharmacological activity of this compound remains largely uncharacterized. As the N-hydroxy metabolite of mephentermine, its activity is likely influenced by its structural similarity to other phenethylamines. It is plausible that it may interact with monoamine transporters, but without experimental data, its profile as a releasing agent, reuptake inhibitor, or its receptor binding affinities are unknown.
Comparative Pharmacokinetics
A comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial for its therapeutic application. The pharmacokinetic profiles of phentermine and this compound are summarized below, with the caveat that data for this compound is inferred from metabolic studies of its parent compound, mephentermine, rather than direct administration.
Table 1: Pharmacokinetic Parameter Comparison
| Parameter | Phentermine | This compound |
| Absorption | Well absorbed orally. Tmax ~6 hours.[1][3] | Data not available. |
| Distribution | Volume of Distribution (Vd): ~5 L/kg.[1] | Data not available. |
| Protein Binding | ~17.5% bound to plasma proteins.[1][4] | Data not available. |
| Metabolism | Minimally metabolized (~6% of dose) via p-hydroxylation, N-oxidation, and N-hydroxylation.[1] | Metabolite of mephentermine. Undergoes N-demethylation to N-hydroxyphentermine in rat liver microsomes. |
| Excretion | Primarily excreted unchanged in the urine (70-80%).[1][4] | Data not available for direct administration. |
| Half-life (t½) | ~20 hours.[1][4] | Data not available. |
Experimental Protocols
Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to characterize the pharmacological properties of compounds like phentermine.
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound to specific receptors or transporters.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor/transporter (e.g., dopamine transporter, DAT; norepinephrine transporter, NET) are prepared from cultured cells or animal brain tissue.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (phentermine or this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays: Neurotransmitter Release
Objective: To measure the ability of a compound to induce the release of neurotransmitters from synaptosomes or cultured cells.
General Protocol:
-
Synaptosome/Cell Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine release), or cells expressing the transporter of interest are cultured.
-
Loading: Preparations are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Superfusion: The loaded preparations are placed in a superfusion apparatus and continuously perfused with buffer.
-
Drug Application: After a baseline period, the test compound is added to the perfusion buffer at various concentrations.
-
Fraction Collection: Fractions of the superfusate are collected at regular intervals.
-
Quantification: The amount of radioactivity in each fraction is measured to determine the rate of neurotransmitter release.
-
Data Analysis: The potency (EC₅₀) and efficacy (Emax) of the compound to induce release are calculated.
Metabolic Pathways
The biotransformation of these compounds is a key determinant of their duration of action and potential for drug-drug interactions.
References
- 1. Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro [frontiersin.org]
- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 4. Reduction of amphetamine hydroxylamine and other aliphatic hydroxylamines by benzamidoxime reductase and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mephentermine Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mephentermine metabolism across various species, including humans, rats, mice, and guinea pigs. The information presented is curated from scientific literature to support research and development in pharmacology and toxicology. This document details metabolic pathways, presents quantitative data on metabolite excretion, and outlines typical experimental protocols for the analysis of mephentermine and its metabolites.
Introduction to Mephentermine Metabolism
Mephentermine, a sympathomimetic amine, undergoes several key metabolic transformations that vary significantly across different species. The primary metabolic routes involve N-demethylation to its active metabolite, phentermine, and para-hydroxylation of the phenyl ring. Further metabolism through N-hydroxylation and conjugation also occurs. These metabolic pathways are predominantly mediated by hepatic enzymes, including the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems. Understanding the species-specific differences in mephentermine metabolism is crucial for the extrapolation of preclinical safety and efficacy data to humans.
Comparative Metabolic Pathways
The metabolism of mephentermine primarily proceeds through two major pathways:
-
N-demethylation: This pathway leads to the formation of phentermine, a pharmacologically active metabolite.
-
p-Hydroxylation: This involves the hydroxylation of the benzene ring at the para position, leading to p-hydroxymephentermine.
These primary metabolites can undergo further biotransformation, including N-hydroxylation and conjugation (e.g., glucuronidation), before excretion.
dot graph Mephentermine_Metabolism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
mephentermine [label="Mephentermine"]; phentermine [label="Phentermine"]; p_hydroxy_mephentermine [label="p-Hydroxymephentermine"]; n_hydroxy_mephentermine [label="N-Hydroxymephentermine"]; p_hydroxy_phentermine [label="p-Hydroxyphentermine"]; n_hydroxy_phentermine [label="N-Hydroxyphentermine"]; conjugates [label="Conjugates"];
mephentermine -> phentermine [label="N-demethylation"]; mephentermine -> p_hydroxy_mephentermine [label="p-Hydroxylation"]; mephentermine -> n_hydroxy_mephentermine [label="N-hydroxylation"]; phentermine -> p_hydroxy_phentermine [label="p-Hydroxylation"]; phentermine -> n_hydroxy_phentermine [label="N-hydroxylation"]; p_hydroxy_mephentermine -> p_hydroxy_phentermine [label="N-demethylation"]; n_hydroxy_mephentermine -> n_hydroxy_phentermine [label="N-demethylation"];
Quantitative Comparison of Metabolite Excretion
The urinary excretion of mephentermine and its metabolites varies significantly across species. The following table summarizes the available quantitative data for the percentage of administered dose excreted in urine within 24 hours.
| Metabolite | Human | Rat | Mouse | Guinea Pig |
| Unchanged Mephentermine | 57-83% (total over 54h)[1] | Minor | Minor | Minor (<1.0%) |
| Phentermine | Major metabolite[1] | Minor[2] | 11.7%[3] | 7.8%[3] |
| p-Hydroxymephentermine (conjugated) | - | ~18%[2] | 3.1%[3] | <1.0% |
| p-Hydroxyphentermine (free & conjugated) | - | Minor[2] | 1.6% (conjugated)[3] | 1.0% (free), 2.9% (conjugated)[3] |
| This compound (conjugated) | Identified[2] | Minor[2] | <1.0% | <1.0% |
| N-Hydroxyphentermine (free & conjugated) | - | Minor[2] | 1.2%[3] | 3.6% (conjugated) |
Data for humans represents the total excretion of mephentermine over 54 hours, with phentermine being a major metabolite; a detailed percentage breakdown of all metabolites is not available. Data for rats, mice, and guinea pigs is based on the percentage of administered radioactivity excreted in 24-hour urine.[2][3] There is currently no available data on the metabolism of mephentermine in dogs.
Species-Specific Metabolic Profiles
Humans: In humans, a significant portion of mephentermine is excreted unchanged in the urine.[1] The primary metabolic pathway is N-demethylation to phentermine.[1] this compound has also been identified as a urinary metabolite.[2]
Rats: In rats, the major urinary metabolite is conjugated p-hydroxymephentermine, accounting for about 18% of the administered dose in 24-hour urine.[2] Phentermine and other hydroxylated and N-hydroxylated metabolites are present in minor amounts.[2] In vitro studies using rat liver microsomes have shown that N-demethylation and p-hydroxylation are mediated by both cytochrome P450 and FAD-monooxygenase systems.[1]
Mice: Mice metabolize mephentermine primarily through N-demethylation to phentermine (11.7% of urinary excretion) and p-hydroxylation to conjugated p-hydroxymephentermine (3.1%).[3]
Guinea Pigs: The primary metabolic pathway in guinea pigs is N-demethylation to phentermine, which constitutes 7.8% of the urinary metabolites.[3] Unlike rats and mice, p-hydroxylation of mephentermine is a minor pathway in guinea pigs.[3]
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol provides a general framework for assessing the metabolism of mephentermine in vitro.
1. Materials and Reagents:
-
Liver microsomes (from the species of interest)
-
Mephentermine standard
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other organic solvent for quenching)
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), phosphate buffer, and mephentermine (at various concentrations) in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Urinary Metabolites
This protocol outlines a general procedure for the detection and quantification of mephentermine and its metabolites in urine.
1. Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Adjust the pH of the urine to alkaline conditions (e.g., pH 9-10) with a suitable buffer or base.
-
Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of isopropanol and ethyl acetate).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to improve the chromatographic properties of the analytes.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization reaction.
3. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of known metabolites or full scan for the identification of unknown metabolites.
-
Conclusion
The metabolism of mephentermine shows considerable species-specific variation, particularly in the extent of N-demethylation versus p-hydroxylation. While N-demethylation is a prominent pathway in humans, mice, and guinea pigs, p-hydroxylation is the major metabolic route in rats. A significant portion of the parent drug is excreted unchanged in humans. These differences underscore the importance of selecting appropriate animal models in preclinical studies to accurately predict the metabolic fate of mephentermine in humans. Further research is warranted to elucidate the specific CYP isoforms responsible for mephentermine metabolism in humans and to investigate its metabolic profile in other species, such as dogs.
References
Safety Operating Guide
Navigating the Disposal of N-Hydroxymephentermine: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-Hydroxymephentermine, a metabolite of Mephentermine, ensuring compliance with hazardous waste regulations.
Key Disposal Considerations and Procedures
Laboratories must handle this compound as a hazardous waste. This necessitates a "cradle-to-grave" approach to its management, ensuring it is handled safely from initial use to final disposal.[2] The following steps provide a procedural guide for its disposal:
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, vials, absorbent pads), must be classified as hazardous waste.
-
This waste must be segregated from non-hazardous and other types of chemical waste to prevent reactions and ensure proper disposal pathways.
-
-
Container Management:
-
Use only approved, leak-proof, and clearly labeled hazardous waste containers.
-
Containers must be kept closed at all times, except when adding waste.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."[3]
-
-
Accumulation and Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area near the point of generation.
-
Follow institutional and regulatory limits for the volume of waste stored and the timeframe for accumulation.
-
-
Disposal Manifest and Transportation:
-
Disposal must be handled by a licensed hazardous waste contractor.
-
A hazardous waste manifest will be required for transportation, tracking the waste from the laboratory to the final disposal facility.[3]
-
-
Treatment and Final Disposal:
-
The most common and recommended method for the final disposal of pharmaceutical waste is incineration at a permitted hazardous waste facility.[4] This method is effective in destroying the chemical structure of the compound.
-
Landfilling in a hazardous waste landfill is another option but is generally less preferred for pharmaceutical waste.[4]
-
Under no circumstances should this compound be disposed of down the drain. [5] The introduction of pharmaceuticals into water systems can have detrimental effects on aquatic life and potentially human health.[5][6]
Quantitative Data for Disposal Planning
To ensure proper disposal, laboratories should maintain detailed records of the chemical waste generated. The following table provides a template for tracking this compound waste.
| Waste Stream ID | Date Generated | Quantity (g or mL) | Concentration (if applicable) | Waste Type (Solid/Liquid) | Container ID | Disposal Date |
| Example: NHM-W001 | YYYY-MM-DD | 10 g | Pure Compound | Solid | HW-C001 | YYYY-MM-DD |
| Example: NHM-W002 | YYYY-MM-DD | 500 mL | 10 mg/mL in Methanol | Liquid | HW-C002 | YYYY-MM-DD |
Experimental Protocols
The disposal procedures outlined above are a critical experimental protocol for any research involving this compound. Adherence to these steps is mandatory for laboratory safety and regulatory compliance.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. Federal Register :: Management Standards for Hazardous Waste Pharmaceuticals [federalregister.gov]
- 2. Hazardous Waste Compliance In Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. mde.maryland.gov [mde.maryland.gov]
- 6. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
